LY294002
Description
Specific inhibitor of phosphatidylinositol 3-kinase.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-yl-8-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQHHVNHHHRRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042650 | |
| Record name | LY294002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154447-36-6 | |
| Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154447-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-294002 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 154447-36-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | LY294002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-294002 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M2U1DVID | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LY294002 as a PI3K Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of LY294002, a foundational tool in the study of the phosphoinositide 3-kinase (PI3K) signaling pathway. This compound is a potent, cell-permeable, and reversible inhibitor of PI3K, instrumental in elucidating the pathway's role in cell proliferation, survival, and metabolism.[1] Its stability and reversible nature offer advantages over other inhibitors like wortmannin, which acts irreversibly.[1][2] This document details its mechanism of action, inhibitory profile, experimental applications, and key protocols for its use in a research setting.
Chemical Properties and Handling
Proper handling and storage of this compound are critical for maintaining its potency and ensuring experimental reproducibility.
| Property | Value |
| IUPAC Name | 2-(Morpholin-4-yl)-8-phenyl-4H-chromen-4-one |
| CAS Number | 154447-36-6[3] |
| Molecular Formula | C₁₉H₁₇NO₃[1][3] |
| Molecular Weight | 307.35 g/mol [1][3] |
| Appearance | Off-white solid |
| Solubility | Soluble in DMSO (≥15.37 mg/mL) and Ethanol (≥13.55 mg/mL). Insoluble in water.[3][4] |
| Storage | Store stock solutions at -20°C. It is stable for 24 months when stored as a lyophilized powder. Once in solution, it should be used within 3 months to avoid loss of potency. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[3][4] |
For cell-based assays, a concentrated stock solution (e.g., 10-20 mM) is typically prepared in DMSO.[4] This stock is then diluted into the aqueous culture medium to the desired final concentration, ensuring the final DMSO concentration does not exceed levels that could cause solvent-related effects (typically <0.1% v/v).[4]
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of PI3K.[5][6] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels subsequently blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[7][8] The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and growth.[9][10] By inhibiting this pathway, this compound can induce cell cycle arrest (commonly at the G1 phase), promote apoptosis, and block autophagy.[2][11][12]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Inhibitory Profile and Specificity
While widely used as a PI3K inhibitor, this compound is not entirely selective and can affect other kinases, particularly at higher concentrations.[1][13] It is considered a broad-spectrum research tool rather than a specific isoform inhibitor.[1][14] Its inhibitory activity against various kinases highlights the importance of careful dose selection and data interpretation.
Table 1: IC₅₀ Values of this compound for PI3K Isoforms and Off-Target Kinases
| Target Kinase | IC₅₀ Value | Notes |
| Class I PI3Ks | ||
| PI3Kα (p110α) | 0.5 µM[2][11][15][16][17] | A primary target involved in cell growth and proliferation. |
| PI3Kβ (p110β) | 0.97 µM[2][11][15][16][17] | Involved in thrombosis and glucose metabolism. |
| PI3Kδ (p110δ) | 0.57 µM[2][11][15][16][17] | Primarily expressed in leukocytes; key in immune signaling. |
| PI3K-Related Kinases | ||
| DNA-PK | 1.4 µM[11][15][17] | Involved in DNA double-strand break repair. |
| mTOR | Inhibition reported[2][13] | A key downstream effector in the PI3K pathway. |
| Other Off-Target Kinases | ||
| Casein Kinase 2 (CK2) | 98 nM[2][11][15][17] | A serine/threonine kinase with anti-apoptotic functions. |
| Pim-1 | Inhibition reported[2][13] | A proto-oncogene serine/threonine kinase. |
| Other Targets | ||
| BET Bromodomains | Inhibition reported[1][4] | Includes BRD2, BRD3, and BRD4. |
Note: IC₅₀ values can vary depending on the specific assay conditions (e.g., ATP concentration).
The off-target effects, especially the potent inhibition of CK2, should be considered when interpreting experimental results.[2][13] For studies requiring high specificity, isoform-selective inhibitors or genetic approaches like siRNA knockdown should be used as complementary tools.[18]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to investigate the PI3K pathway.
In Vitro PI3K Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of PI3K by quantifying the phosphorylation of its lipid substrate.
Principle: Immunoprecipitated or purified PI3K is incubated with its substrate, phosphatidylinositol (PI), and radiolabeled ATP ([γ-³²P]ATP). The resulting radiolabeled product, phosphatidylinositol-3-phosphate (PIP), is separated by thin-layer chromatography (TLC) and quantified by autoradiography. This compound is added to measure its inhibitory effect on this reaction.
Methodology:
-
PI3K Source: Immunoprecipitate PI3K from cell lysates or use a purified, recombinant PI3K enzyme.
-
Inhibitor Pre-incubation: Pre-incubate the PI3K enzyme with varying concentrations of this compound (or DMSO as a vehicle control) for 10-15 minutes at room temperature.
-
Kinase Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[19] Add the lipid substrate (PI vesicles) and MgCl₂ (final concentration ~10-20 mM).[19]
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP (final concentration ~0.1 mM).[19]
-
Incubation: Incubate the reaction at room temperature for 1 hour.[13][15]
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1M HCl).
-
Lipid Extraction: Extract the phospholipids using a chloroform/methanol mixture.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform/methanol/water/ammonia).
-
Detection: Dry the TLC plate and expose it to a phosphor screen or X-ray film to visualize the radiolabeled PIP.
-
Quantification: Quantify the spot intensity using densitometry to determine the level of PI3K activity and calculate the IC₅₀ value for this compound.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cell proliferation and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 5-45 µM) for a specified duration (e.g., 24, 48, or 72 hours).[14][15] Include a vehicle control (DMSO) group.
-
MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of approximately 0.45-0.5 mg/mL.[20]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for formazan crystal formation.[20]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each this compound concentration.
Western Blotting for Phospho-Akt (p-Akt) Analysis
This technique is used to confirm the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation status of its key downstream target, Akt.
Principle: Cells are treated with this compound, and total protein is extracted. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated Akt (e.g., at Ser473 or Thr308) and total Akt. A decrease in the p-Akt/total Akt ratio indicates inhibition of the PI3K pathway.
Methodology:
-
Cell Treatment: Plate cells and grow to ~70-80% confluency. Treat cells with this compound (e.g., 5-50 µM) for a defined period (e.g., 1-6 hours).[5][14] It is common to serum-starve cells beforehand and then stimulate with a growth factor to ensure robust pathway activation in the control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473) and total Akt, diluted in blocking buffer.[14][21]
-
Secondary Antibody Incubation: Wash the membrane with TBS-T and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]
-
Analysis: Quantify the band intensities. The level of pathway inhibition is determined by the ratio of p-Akt to total Akt, often normalized to a loading control like β-actin.[21]
Caption: A typical experimental workflow for evaluating the effects of this compound.
Conclusion
This compound remains an invaluable chemical probe for investigating the PI3K/Akt/mTOR signaling pathway. Its ability to reversibly inhibit PI3K allows for controlled studies of a pathway central to cancer biology and other physiological processes. However, researchers must remain cognizant of its off-target effects and employ appropriate controls and complementary experimental approaches to validate their findings. By following rigorous and well-defined protocols, this compound can continue to be a powerful tool for dissecting cellular signaling and identifying novel therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. LY-294002 Shows Promise in Cancer Therapy as an Inhibitor of PKM2 and the Warburg Effect - LKT Labs [lktlabs.com]
- 19. protocols.io [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Genesis of a Landmark PI3K Inhibitor: A Technical Guide to the Discovery and Chemical Synthesis of LY294002
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cell signaling research and oncology drug discovery, the phosphatidylinositol 3-kinase (PI3K) pathway stands as a pivotal signaling cascade regulating cellular growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3][4] LY294002 emerged as a foundational tool in the study of this pathway, a potent and specific, yet reversible, inhibitor of PI3K.[2][3] This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this compound, complete with experimental protocols and quantitative data for researchers in the field.
Discovery and Development
This compound, with the chemical name 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, was developed and synthesized by scientists at Eli Lilly and Company in 1994.[3] It was designed as a synthetic analog of quercetin, a naturally occurring flavonoid known to exhibit broad-spectrum kinase inhibitory activity.[3][5] The development of this compound was a significant step forward from the first-generation PI3K inhibitor, Wortmannin, a fungal metabolite. While potent, Wortmannin is an irreversible inhibitor with a short half-life and notable toxicity, which limited its clinical development.[3] In contrast, this compound offered the advantage of being a reversible inhibitor with greater stability, although it possessed lower potency.[2][3] However, its poor aqueous solubility ultimately hindered its own progression into clinical trials.[3]
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic subunit of PI3K.[5] This competitive inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that initiates the downstream signaling cascade. The canonical PI3K/Akt/mTOR pathway is the primary target of this compound.
Figure 1. The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
While highly selective for PI3K compared to its predecessor quercetin, this compound is not exclusively specific and has been shown to inhibit other kinases, particularly at higher concentrations.[1][6] These off-target effects include the inhibition of mammalian target of rapamycin (mTOR), DNA-dependent protein kinase (DNA-PK), casein kinase 2 (CK2), and Pim-1 kinase.[1][6] This lack of absolute specificity is a critical consideration for researchers when interpreting experimental results.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against different PI3K isoforms and other kinases.
| Kinase Target | IC50 Value (μM) | Reference |
| PI3Kα | 0.5 | [6] |
| PI3Kβ | 0.97 | [6] |
| PI3Kδ | 0.57 | [6] |
| PI3K (general) | 1.4 | [2][5] |
| CK2 | 0.098 | [6] |
Chemical Synthesis of this compound
Figure 2. A plausible synthetic workflow for the chemical synthesis of this compound.
Inferred Synthetic Protocol:
A potential synthesis route for this compound can be conceptualized based on established organic chemistry reactions for the formation of the benzopyran-4-one scaffold and subsequent functionalization.
-
Vilsmeier-Haack Reaction: The synthesis would likely commence with a substituted ortho-hydroxyacetophenone. A Vilsmeier-Haack reaction using a formylating reagent such as a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) would introduce a formyl group at the 3-position, yielding a 3-formyl benzopyran-4-one intermediate.[4]
-
Introduction of the Morpholine Moiety: The morpholine group at the 2-position could be introduced through a nucleophilic substitution reaction.
-
Introduction of the Phenyl Group: The phenyl group at the 8-position could be introduced via a Suzuki coupling reaction, likely starting with an 8-bromo-substituted benzopyran-4-one derivative and reacting it with phenylboronic acid in the presence of a palladium catalyst. The synthesis of a this compound derivative, PI828, from an 8-bromochromenone derivative supports this proposed step.[1]
Experimental Protocols
In Vitro PI3K Inhibition Assay (Radiometric)
This protocol is adapted from established methods to determine the IC50 value of this compound.[1][7]
Materials:
-
Purified, recombinant PI3K enzyme (e.g., PI3Kα, β, or δ)
-
This compound
-
ATP (with a radiolabeled phosphate, e.g., [γ-³²P]ATP)
-
Phosphatidylinositol (PI) as the substrate
-
Kinase reaction buffer
-
Phosphate-buffered saline (PBS)
-
Scintillation counter and vials
Procedure:
-
Prepare a series of dilutions of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the purified PI3K enzyme, PI substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding the ATP solution (containing a final concentration of 1 µM ATP).
-
Incubate the reaction mixture at room temperature (approximately 24°C) for 1 hour.
-
Terminate the reaction by adding an equal volume of PBS.
-
Spot the reaction mixture onto a thin-layer chromatography (TLC) plate and separate the lipids.
-
Visualize the radiolabeled lipids by autoradiography and quantify the amount of phosphorylated PI using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt.[3][8]
Materials:
-
Cell line of interest (e.g., a cancer cell line with a constitutively active PI3K pathway)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-50 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
References
- 1. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synergistic effects of phenylhexyl isothiocyanate and this compound on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
The PI3K Inhibitor LY294002: A Technical Guide to its Effects on Cell Proliferation and Survival
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY294002 is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks). By competitively binding to the ATP-binding site of the enzyme, this compound effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical cascade that governs numerous cellular processes. This inhibition leads to significant effects on cell proliferation and survival, primarily through the induction of cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on various cell lines, detailed experimental protocols for its application, and visual representations of the signaling pathways and experimental workflows involved.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
This compound is a broad-spectrum inhibitor of class I PI3Ks, with IC50 values in the sub-micromolar range for PI3Kα, PI3Kβ, and PI3Kδ.[1][2] The PI3K/Akt/mTOR pathway is a central signaling cascade that responds to growth factors and other extracellular stimuli to regulate cell growth, proliferation, survival, and metabolism.[3]
Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB), to the plasma membrane.[3] This leads to the phosphorylation and activation of Akt.
Activated Akt, in turn, phosphorylates a multitude of downstream targets to promote cell survival and proliferation. Key pro-survival functions of Akt include the phosphorylation and inactivation of pro-apoptotic proteins such as Bad, a member of the Bcl-2 family, and caspase-9.[4][5] By inhibiting PI3K, this compound prevents the generation of PIP3, leading to the dephosphorylation and inactivation of Akt.[4] This relieves the inhibition of pro-apoptotic factors and promotes programmed cell death.
Furthermore, Akt activation stimulates cell proliferation by phosphorylating and inactivating the tumor suppressor protein tuberous sclerosis complex 2 (TSC2), which in turn activates the mammalian target of rapamycin (mTOR). mTOR is a key regulator of protein synthesis and cell growth. Inhibition of the PI3K/Akt axis by this compound leads to the dephosphorylation of mTOR and its downstream effectors, such as p70S6K and 4E-BP1, resulting in the suppression of protein synthesis and cell cycle arrest, primarily at the G0/G1 phase.[6]
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Effects on Cell Proliferation and Survival
Induction of Cell Cycle Arrest
This compound treatment consistently leads to cell cycle arrest, predominantly in the G0/G1 phase, in a variety of cancer cell types.[4][6] This is attributed to the downregulation of key cell cycle regulatory proteins, such as Cyclin D1.[6][7] For example, in breast cancer MCF-7 cells, treatment with this compound resulted in a decrease in the G0/G1 phase cell population from 69.6% to 53.2%.[8] Similarly, in adult T-cell leukemia cells, this compound induced G0/G1 cell cycle arrest.[6]
Induction of Apoptosis
A primary consequence of PI3K/Akt pathway inhibition by this compound is the induction of apoptosis.[4][9] This occurs through multiple mechanisms, including the activation of the intrinsic mitochondrial pathway. Dephosphorylation of Akt leads to the activation of pro-apoptotic Bcl-2 family members like Bad, promoting the release of cytochrome c from the mitochondria and subsequent activation of caspases.[5][10] Studies have demonstrated that this compound treatment leads to the cleavage and activation of caspase-3, caspase-6, and caspase-9, as well as the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4][11][12] In nasopharyngeal carcinoma cells, this compound induced apoptosis in a dose-dependent manner.[4] Similarly, in breast cancer MCF-7 cells, this compound induced both early and late apoptosis.[8]
Quantitative Data: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the assay conditions. The following table summarizes the IC50 values for this compound in several commonly used cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference(s) |
| MCF-7 | Breast Cancer | 0.87 | Not Specified | [7][8] |
| HTLV-1 infected cells | Adult T-cell Leukemia | 5 - 20 | 48 | [6] |
| A549 | Lung Cancer | 17.7 | 24 | [1] |
| 786-0 | Renal Cancer | 18.1 | 72 | [1] |
| HCT116 | Colorectal Cancer | >20 | Not Specified | [13] |
| K562 | Leukemia | >20 | Not Specified | [13] |
| AsPC-1 | Pancreatic Cancer | 40 | 24 | [2] |
| BxPC-3 | Pancreatic Cancer | 5 | 24 | [2] |
| PANC-1 | Pancreatic Cancer | 35 | 24 | [2] |
Experimental Protocols
Preparation and Handling of this compound
This compound is soluble in DMSO and ethanol but insoluble in water.[14][15]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. To ensure complete dissolution, warm the solution to room temperature and use sonication.[14][15]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[14]
-
Working Solution Preparation: For cell-based assays, dilute the stock solution directly into the cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept to a minimum, typically not exceeding 0.1% (v/v), to avoid solvent-induced cytotoxicity.[14] A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.[14]
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells will appear as a sub-G1 peak.[8]
Western Blot Analysis
Western blotting is used to detect the expression levels of specific proteins involved in the PI3K/Akt/mTOR pathway and apoptosis.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, cleaved caspase-3, PARP, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Figure 2: General experimental workflow for studying the effects of this compound.
Conclusion
This compound remains a cornerstone tool for investigating the roles of the PI3K/Akt/mTOR signaling pathway in cell proliferation and survival. Its ability to induce cell cycle arrest and apoptosis in a wide range of cancer cell lines underscores the therapeutic potential of targeting this pathway. This guide provides researchers with the fundamental knowledge and practical protocols to effectively utilize this compound in their studies, facilitating a deeper understanding of its cellular and molecular effects. Careful consideration of cell-type-specific responses and appropriate experimental controls is crucial for obtaining robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 3. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Longitudinal inhibition of PI3K/Akt/mTOR signaling by this compound and rapamycin induces growth arrest of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tamoxifen and the PI3K Inhibitor: this compound Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound and sorafenib as inhibitors of intracellular survival pathways in the elimination of human glioma cells by programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating effect of the PI3-kinase inhibitor this compound on cisplatin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 15. 5-hme-utp.com [5-hme-utp.com]
A Technical Guide to LY294002-Induced Apoptosis
Executive Summary: LY294002 is a potent and widely studied inhibitor of phosphoinositide 3-kinases (PI3Ks). Its ability to induce programmed cell death, or apoptosis, in various cancer cell lines has made it a cornerstone tool in cancer research. This document provides an in-depth technical overview of the molecular mechanisms through which this compound exerts its apoptotic effects. The primary mechanism involves the direct inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival. This inhibition triggers a cascade of downstream events, including the modulation of Bcl-2 family proteins, activation of the intrinsic mitochondrial apoptosis pathway, and subsequent caspase activation. Furthermore, evidence suggests that this compound can also induce apoptosis through PI3K-independent mechanisms, such as the production of intracellular hydrogen peroxide, and by promoting cell cycle arrest. This guide synthesizes quantitative data, details key experimental protocols, and provides visual diagrams of the core signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, and, most critically, survival.[1][2][3] In many forms of cancer, this pathway is constitutively active, providing tumor cells with a significant survival advantage and resistance to conventional therapies.[4][5] this compound (2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one) is a synthetic, cell-permeable morpholine derivative of quercetin that acts as a potent, ATP-competitive inhibitor of all class I PI3K isoforms.[3][4][5] By blocking the PI3K/Akt pathway, this compound effectively dismantles a key pro-survival pillar in cancer cells, leading to the induction of apoptosis.[1][2] Understanding the precise mechanisms of this process is vital for leveraging PI3K inhibition as a therapeutic strategy.
Core Mechanism: Inhibition of the PI3K/Akt Signaling Pathway
The central mechanism of this compound-induced apoptosis is the direct inhibition of PI3K. In a healthy signaling cascade, PI3K phosphorylates phosphatidylinositol (3,4)-diphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-triphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the cell membrane. This recruitment allows for the phosphorylation and subsequent activation of Akt by upstream kinases like PDK1.
Activated Akt is a serine/threonine kinase that phosphorylates a wide array of downstream targets to promote cell survival.[6] this compound competitively binds to the ATP-binding site of the PI3K enzyme, preventing the generation of PIP3.[4] This blockade halts the recruitment and activation of Akt. The inactivation of PI3K by this compound leads to the dephosphorylation of Akt at key residues (T308 and S473), effectively shutting down its pro-survival signaling.[1][3]
Downstream Apoptotic Events
The inhibition of Akt activation by this compound initiates a cascade of pro-apoptotic events, primarily through the intrinsic (mitochondrial) pathway.
Modulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are critical regulators of apoptosis. Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic members of this family, such as Bad.[6] When Akt is inactivated by this compound, Bad remains unphosphorylated.[6][7] This allows Bad to bind to and sequester anti-apoptotic proteins like Bcl-2 and Bcl-xL, liberating pro-apoptotic proteins such as Bax and Bak.[8] Studies show that this compound treatment leads to the downregulation of anti-apoptotic factors like Bcl-2 and XIAP, and the upregulation of pro-apoptotic factors like Bax.[8]
Mitochondrial Pathway Activation
The shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state leads to mitochondrial outer membrane permeabilization (MOMP). This results in a loss of the mitochondrial membrane potential (Δψm) and the release of cytochrome c from the mitochondria into the cytoplasm.[6][9][10]
Caspase Cascade Activation
Cytosolic cytochrome c is a key component in the formation of the apoptosome, a protein complex that recruits and activates caspase-9, an initiator caspase.[6][11] Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[8][12] These executioner caspases are responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[13][14] this compound treatment has been shown to significantly up-regulate caspase-9 and caspase-3 activity.[1][8][12]
Role of p53
The tumor suppressor protein p53 can also be involved in this compound-induced apoptosis. In some cellular contexts, Akt activation can inhibit p53 function.[6] Therefore, treatment with this compound can reactivate p53, leading to the transcription of pro-apoptotic genes like PUMA (p53-up-regulated modulator of apoptosis), further contributing to the apoptotic response.[6][15]
PI3K-Independent Mechanisms
While PI3K inhibition is the primary mechanism, some studies report that this compound can sensitize tumor cells to apoptosis through pathways independent of Akt. One notable mechanism is the production of intracellular hydrogen peroxide (H₂O₂).[4][16] Pre-incubation with this compound has been shown to cause a significant increase in H₂O₂ levels, creating an intracellular environment permissive for caspase activation and enhancing sensitivity to other chemotherapeutic agents.[4][16] This effect was not observed with wortmannin, another PI3K inhibitor, suggesting this H₂O₂ production is a specific feature of this compound and not a general consequence of PI3K blockade.[4][16]
Effects on Cell Cycle
In addition to directly inducing apoptosis, this compound promotes cell death by arresting the cell cycle. The PI3K/Akt pathway is involved in regulating cell cycle progression.[6] Inhibition of this pathway by this compound often leads to a specific arrest in the G1 phase of the cell cycle.[1][3] This G1 arrest prevents cells from entering the S phase (DNA synthesis), thereby halting proliferation and making them more susceptible to apoptotic stimuli.[17] This effect is often associated with changes in the expression of cell cycle regulatory proteins, such as the downregulation of Cyclin D1.[18]
Quantitative Data Summary
The efficacy of this compound varies across different cell lines and experimental conditions. The following tables summarize key quantitative data from published studies.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound
| Parameter | Value | Target/Cell Line | Reference |
|---|---|---|---|
| IC₅₀ | 0.5 µM | PI3Kα | [1][2] |
| IC₅₀ | 0.97 µM | PI3Kβ | [1][2] |
| IC₅₀ | 0.57 µM | PI3Kδ | [1][2] |
| IC₅₀ | 1.4 µM | DNA-PK | [1][2] |
| IC₅₀ | 98 nM | CK2 | [1][2] |
| IC₅₀ | 0.87 µM | MCF-7 (Breast Cancer) |[18] |
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
| Cell Line | Treatment | Apoptotic Population (%) | Reference |
|---|---|---|---|
| MCF-7 | This compound (alone) | 31.2% (Early + Late) | [18] |
| MCF-7 | This compound + Tamoxifen | 68.6% (Early + Late) | [18] |
| T98G (Glioblastoma) | 10 µM this compound | 36.0% | [19] |
| CNE-2Z (Nasopharyngeal) | 25 µM this compound (48h) | ~25% | [3] |
| CNE-2Z (Nasopharyngeal) | 50 µM this compound (48h) | ~45% |[3] |
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment Group | Pre-G1 (Apoptotic) (%) | G₀/G₁ Phase (%) | Reference |
|---|---|---|---|
| Untreated Control | 1.6% | 69.6% | [18] |
| This compound | 8.1% | 53.2% | [18] |
| Tamoxifen | 9.8% | 55.4% | [18] |
| this compound + Tamoxifen | 28.3% | 50.6% |[18] |
Key Experimental Protocols
The study of this compound-induced apoptosis relies on a set of standard molecular and cell biology techniques.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) into a 96-well plate and allow them to adhere overnight.[3]
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Apoptosis Quantification (Annexin V/PI Staining by Flow Cytometry)
This is the gold standard for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment & Collection: Treat cells with this compound as required.[3] Collect both adherent and floating cells by trypsinization and centrifugation (1-5 x 10⁵ cells).
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 500 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 5-15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately using a flow cytometer. Annexin V-FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic pathways.
-
Cell Lysis: After treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, Caspase-3, PARP, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caspase Activity Assay
These assays measure the enzymatic activity of caspases using a fluorogenic or colorimetric substrate.
-
Cell Lysis: Lyse treated cells using the specific lysis buffer provided with the assay kit.
-
Substrate Reaction: Add the cell lysate to a 96-well plate and add the reaction buffer containing the caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. The activity is proportional to the signal generated.
Conclusion
This compound induces apoptosis through a robust, multi-faceted mechanism primarily centered on the inhibition of the PI3K/Akt survival pathway. By shutting down this critical signaling node, this compound triggers the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade. Complemented by its ability to induce cell cycle arrest and, in some cases, generate intracellular reactive oxygen species, this compound serves as a powerful tool for both studying the fundamentals of apoptosis and exploring PI3K inhibition as a potential anti-cancer strategy. The detailed mechanisms and protocols outlined in this guide provide a foundational resource for professionals engaged in this field of research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Class I phosphatidylinositol 3-kinase inhibitor this compound activates autophagy and induces apoptosis through p53 pathway in gastric cancer cell line SGC7901 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
- 18. mdpi.com [mdpi.com]
- 19. This compound and sorafenib as inhibitors of intracellular survival pathways in the elimination of human glioma cells by programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
The Reversible PI3K Inhibitor LY294002: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY294002 is a potent and well-characterized cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks). As the first synthetic small molecule inhibitor of PI3K, it has been instrumental in elucidating the roles of the PI3K/Akt/mTOR signaling pathway in a myriad of cellular processes, including proliferation, survival, and metabolism. This technical guide provides an in-depth overview of this compound's function as a reversible and ATP-competitive inhibitor of PI3K. It includes a summary of its inhibitory activity, a detailed description of its mechanism of action, and comprehensive protocols for key experimental assays used to characterize its effects.
Introduction to this compound
This compound, with the chemical name 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, is a synthetic morpholine derivative of quercetin, a naturally occurring flavonoid.[1] Unlike the irreversible PI3K inhibitor wortmannin, this compound acts as a reversible inhibitor, making it a valuable tool for studying the dynamic regulation of the PI3K pathway.[2] It functions by competing with ATP for the binding site in the catalytic domain of PI3K.[3] While widely used as a PI3K inhibitor, it's important to note that this compound is considered a broad-spectrum inhibitor and can affect other kinases and proteins, especially at higher concentrations.[2][4][5]
Mechanism of Action: Reversible ATP-Competitive Inhibition
This compound's primary mechanism of action is the reversible, ATP-competitive inhibition of PI3K enzymes. This means that this compound binds to the same site on the PI3K enzyme as ATP, the phosphate donor for the kinase reaction. By occupying this site, this compound prevents ATP from binding, thereby blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The production of PIP3 is the critical step that initiates the downstream signaling cascade.
The reversible nature of this compound's inhibition allows for the restoration of PI3K activity upon its removal, which is a key difference from irreversible inhibitors like wortmannin.[2] This property is particularly useful for washout experiments designed to study the temporal dynamics of PI3K signaling.
Figure 1: Logical relationship of this compound's reversible inhibition.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of substrates, including the mammalian target of rapamycin (mTOR), which in turn regulates protein synthesis, cell growth, and proliferation.
By inhibiting PI3K, this compound effectively blocks the entire downstream signaling cascade, leading to the dephosphorylation and inactivation of Akt and mTOR.[6][7][8] This results in the inhibition of cell growth, proliferation, and survival, and can induce apoptosis.[9][10]
Figure 2: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against various PI3K isoforms and other kinases. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Target | IC50 (µM) | Reference(s) |
| PI3K Isoforms | ||
| PI3Kα (p110α) | 0.5 | [11][12][13] |
| PI3Kβ (p110β) | 0.97 | [11][12][13] |
| PI3Kδ (p110δ) | 0.57 | [11][12][13] |
| PI3Kγ (p120γ) | 12 | [3] |
| Other Kinases | ||
| DNA-PK | 1.4 | [12][13] |
| mTOR | 2.5 | [5] |
| Casein Kinase 2 (CK2) | 0.098 | [12][13] |
| PIM1 | - | [2] |
| BRD2, BRD3, BRD4 | - | [2][14] |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.
Experimental Protocols
To assess the function and efficacy of this compound, several key in vitro experiments are commonly performed.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified PI3K.
Principle: The assay quantifies the phosphorylation of the substrate PIP2 by a PI3K enzyme in the presence and absence of the inhibitor. This can be done using various methods, including radiometric assays that measure the incorporation of radioactive phosphate or ELISA-based assays that detect the product, PIP3.[4][5][15]
Detailed Methodology (ELISA-based):
-
Reagents and Materials:
-
Purified recombinant PI3K enzyme (e.g., p110α/p85α).
-
PIP2 substrate.
-
Kinase reaction buffer (containing ATP and MgCl2).
-
This compound stock solution (dissolved in DMSO).
-
96-well plates coated with a PIP3-binding protein.
-
Biotinylated PIP3.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution.
-
Plate reader.
-
-
Procedure: a. Prepare serial dilutions of this compound in kinase reaction buffer. b. In a 96-well plate, add the PI3K enzyme to each well (except for the negative control). c. Add the diluted this compound or DMSO (vehicle control) to the respective wells and pre-incubate for 10 minutes at room temperature.[15] d. Initiate the kinase reaction by adding the PIP2 substrate and ATP to all wells. e. Incubate the plate at room temperature for 1 hour.[4][5] f. Stop the reaction by adding a solution containing EDTA.[15] g. Transfer the reaction mixture to the PIP3-binding protein-coated plate. h. Add biotinylated PIP3 to all wells to compete with the enzymatically generated PIP3 for binding. i. Incubate for 1 hour at room temperature. j. Wash the plate to remove unbound reagents. k. Add streptavidin-HRP conjugate and incubate for 1 hour. l. Wash the plate again. m. Add TMB substrate and incubate until color develops. n. Add stop solution and measure the absorbance at 450 nm.
-
Data Analysis: The signal is inversely proportional to the PI3K activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis of Akt Phosphorylation
This assay determines the effect of this compound on the PI3K signaling pathway within cells by measuring the phosphorylation status of its key downstream effector, Akt.[16][17]
Principle: Cells are treated with this compound, and cell lysates are then subjected to SDS-PAGE and Western blotting. Antibodies specific to the phosphorylated form of Akt (at Ser473 and/or Thr308) and total Akt are used to detect the levels of activated and total protein, respectively. A decrease in the ratio of phosphorylated Akt to total Akt indicates inhibition of the PI3K pathway.
Detailed Methodology:
-
Reagents and Materials:
-
Cell culture medium and supplements.
-
Cell line of interest.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 1-24 hours).[10][18] c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Scrape the cells and collect the lysates. Centrifuge to pellet cell debris. e. Determine the protein concentration of the supernatants using a BCA assay. f. Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes. g. Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and perform electrophoresis. h. Transfer the proteins to a membrane. i. Block the membrane with blocking buffer for 1 hour at room temperature. j. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C. k. Wash the membrane with TBST. l. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. m. Wash the membrane with TBST. n. Apply ECL substrate and visualize the protein bands using an imaging system. o. Strip the membrane and re-probe with antibodies for total Akt and the loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated Akt signal to the total Akt signal and the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on cell proliferation and viability.[19][20]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Reagents and Materials:
-
Cell culture medium and supplements.
-
Cell line of interest.
-
This compound stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Plate reader.
-
-
Procedure: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[13] b. Treat the cells with serial dilutions of this compound or DMSO for the desired duration (e.g., 24, 48, or 72 hours).[21] c. Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[22] d. Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22] e. Mix thoroughly and measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Figure 3: A typical experimental workflow for evaluating the effects of this compound.
Conclusion
This compound remains a cornerstone tool for researchers investigating the PI3K/Akt/mTOR signaling pathway. Its characterization as a reversible, ATP-competitive inhibitor allows for precise and controlled studies of this critical cellular cascade. While its off-target effects necessitate careful interpretation of results, particularly at higher concentrations, its utility in dissecting the roles of PI3K in health and disease is undeniable. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of PI3K signaling and the development of more specific and potent inhibitors for therapeutic applications.
References
- 1. The PI3K/Akt inhibitor this compound reverses BCRP-mediated drug resistance without affecting BCRP translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Longitudinal inhibition of PI3K/Akt/mTOR signaling by this compound and rapamycin induces growth arrest of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. abmole.com [abmole.com]
- 10. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 14. The commonly used PI3-kinase probe this compound is an inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Cell viability assay [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Synergistic effects of phenylhexyl isothiocyanate and this compound on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Non-Selective Profile of LY294002: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
LY294002 is a widely utilized phosphoinositide 3-kinase (PI3K) inhibitor that has been instrumental in elucidating the role of the PI3K/Akt/mTOR signaling pathway in a myriad of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] However, it is crucial for researchers to recognize that this compound is not a strictly selective inhibitor.[1][3][4] Its utility as a research tool is tempered by its engagement with a range of off-target kinases and other proteins, which can confound experimental interpretation.[4][5] This technical guide provides an in-depth overview of the non-selective nature of this compound, presenting quantitative data on its target profile, detailing common experimental protocols for assessing its selectivity, and visualizing the key signaling pathways involved.
Quantitative Inhibitory Profile of this compound
This compound was one of the first synthetic molecules developed to inhibit PI3K.[4][6] While it effectively inhibits Class I PI3K isoforms in the sub-micromolar range, its inhibitory activity extends to other kinases, sometimes with even greater potency. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary PI3K targets and notable off-targets.
| Target Family | Target | IC50 (µM) | Notes |
| Primary Targets (PI3K) | PI3Kα (p110α) | 0.5 | Cell-free assay.[6][7][8] |
| PI3Kβ (p110β) | 0.97 | Cell-free assay.[6][7][8] | |
| PI3Kδ (p110δ) | 0.57 | Cell-free assay.[6][7][8] | |
| PI3K (unspecified) | 1.4 | [3][9][10][11] | |
| Off-Targets | Casein Kinase 2 (CK2) | 0.098 | Cell-free assay.[6][7][8] |
| DNA-dependent Protein Kinase (DNA-PK) | 1.4 | Cell-free assay.[6][7][8] | |
| Mammalian Target of Rapamycin (mTOR) | 2.5 | Isolated from HeLa cells.[6] | |
| Pim-1 | - | Identified as an off-target, specific IC50 not consistently reported.[6][12] | |
| Glycogen Synthase Kinase 3β (GSK3β) | - | Identified as an off-target, direct IC50 not consistently reported.[12] | |
| Bromodomain-containing proteins (BRD2, BRD3, BRD4) | - | Identified as off-targets.[3] |
Experimental Protocols for Determining Inhibitor Selectivity
The non-selective nature of this compound has been characterized through various experimental approaches. Below are detailed methodologies for key experiments cited in the literature.
Chemical Proteomics Affinity Purification
This method identifies proteins that directly bind to the inhibitor.
-
Principle: An analog of this compound, such as PI828, is immobilized on Sepharose beads.[1][12] These beads are then used as "bait" to capture binding proteins from cell lysates.[1][12]
-
Protocol:
-
Immobilization: An analogue of this compound (e.g., PI828) is covalently linked to epoxy-activated Sepharose beads.[12]
-
Cell Lysis: Cells (e.g., HeLa or WEHI231) are lysed to produce a total cellular extract.[12]
-
Affinity Purification: The cell lysate is incubated with the this compound-analogue beads.[12]
-
Washing: The beads are washed extensively to remove non-specific binding proteins.[12]
-
Elution: Bound proteins are eluted from the beads. For competition assays, elution can be performed with an excess of free this compound.[12]
-
Identification: Eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.[1][12]
-
Kinase Selectivity Screening
This high-throughput method assesses the inhibitory activity of a compound against a large panel of purified kinases.
-
Principle: The inhibitor is tested at a fixed concentration (e.g., 10 µM) against a panel of kinases to determine the percent inhibition.[6][12]
-
Protocol:
-
Assay Setup: A panel of purified kinases (e.g., Upstate Kinase Profiler™) is used.[6][12]
-
Inhibitor Incubation: this compound is added to the kinase reactions at a defined concentration.[6][12]
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP (often at a concentration of 10 µM).[6][12]
-
Activity Measurement: Kinase activity is measured, typically using a radiometric assay that quantifies the incorporation of radioactive phosphate into a substrate.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control reaction without the inhibitor.
-
In Vitro Kinase Assays (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Principle: The activity of a purified recombinant enzyme is measured in the presence of varying concentrations of the inhibitor.
-
Protocol:
-
Enzyme Preparation: Purified, recombinant kinases are used.[6][12]
-
Inhibitor Dilution Series: A series of dilutions of this compound are prepared.
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated together. The reaction is initiated by the addition of ATP (e.g., 1 µM).[6][12] The reaction is allowed to proceed for a set time at a specific temperature (e.g., 1 hour at room temperature).[6][12]
-
Quantification: The amount of product formed is quantified.
-
IC50 Calculation: The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.[6][12]
-
Signaling Pathways and Off-Target Interactions of this compound
To visualize the intended and unintended effects of this compound, the following diagrams illustrate the canonical PI3K signaling pathway and the key off-target interactions of the inhibitor.
Caption: Canonical PI3K/Akt/mTOR signaling pathway inhibited by this compound.
Caption: Off-target kinases and proteins inhibited by this compound.
Conclusion
This compound remains a valuable tool for studying PI3K signaling; however, its non-selective nature necessitates careful experimental design and data interpretation.[3][12] Researchers should be aware of its potent off-target effects, particularly on kinases such as CK2, mTOR, and DNA-PK.[6][12] When planning experiments, it is advisable to use this compound in conjunction with other, more selective PI3K inhibitors or genetic approaches to confirm that the observed effects are indeed mediated by PI3K inhibition.[4] The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for understanding and mitigating the experimental challenges associated with the non-selective profile of this compound.
References
- 1. Exploring the specificity of the PI3K family inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bca-protein.com [bca-protein.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. stemcell.com [stemcell.com]
- 10. LY 294002, PI3-kinase inhibitor (CAS 154447-36-6) | Abcam [abcam.com]
- 11. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Off-Target Profile of LY294002: A Technical Guide to its Interaction with CK2 and Other Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY294002 is a potent and widely used inhibitor of phosphoinositide 3-kinases (PI3Ks), crucial enzymes in cellular signaling pathways regulating growth, proliferation, and survival.[1] While an invaluable tool for studying the PI3K/Akt signaling cascade, it is now well-established that this compound is not entirely specific for PI3Ks and exhibits significant off-target effects on a range of other protein kinases.[2][3] This lack of absolute selectivity is a critical consideration for researchers, as off-target interactions can lead to misinterpretation of experimental results and potential unforeseen physiological consequences.
This in-depth technical guide provides a comprehensive overview of the off-target effects of this compound, with a particular focus on its potent inhibition of protein kinase CK2 (formerly casein kinase II). We will present quantitative data on its inhibitory activity, detail the experimental protocols used for its characterization, and visualize the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against its primary targets and key off-targets is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness, representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Kinase Target | Isoform/Subunit | IC50 (µM) | Reference(s) |
| Primary Targets (PI3K) | PI3Kα | 0.5 | [4][5] |
| PI3Kβ | 0.97 | [4][5] | |
| PI3Kδ | 0.57 | [4][5] | |
| PI3Kγ | - | - | |
| Primary Off-Target | CK2 | 0.098 | [4][5] |
| Other Off-Target Kinases | mTOR | - | [2] |
| DNA-PK | 1.4 | [5] | |
| GSK3β | - | [2] | |
| Pim-1 | - | [2] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions of this compound and the methodologies used to study them, the following diagrams have been generated using Graphviz (DOT language).
PI3K/Akt Signaling Pathway
This diagram illustrates the canonical PI3K/Akt signaling pathway, the primary target of this compound. Activation of receptor tyrosine kinases (RTKs) leads to the recruitment and activation of PI3K, which then phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating Akt, which in turn regulates a multitude of downstream effectors involved in cell survival, growth, and proliferation.
Caption: Canonical PI3K/Akt signaling pathway and the inhibitory action of this compound.
Off-Target Effects of this compound
This diagram highlights the known off-target interactions of this compound, including its potent inhibition of CK2 and other kinases. This illustrates the broader kinase inhibitory profile of the compound beyond the PI3K family.
Caption: Off-target kinase inhibition profile of this compound.
Experimental Workflow for Kinase Inhibition Assay
This diagram outlines a general workflow for determining the IC50 value of a kinase inhibitor, a fundamental experiment in drug discovery and chemical biology.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's inhibitory profile.
Radiometric PI3K Activity Assay
This protocol is based on the methods described by Gharbi et al. (2007) for determining the IC50 of this compound against Class I PI3Ks.[2]
Objective: To measure the in vitro inhibitory effect of this compound on the lipid kinase activity of purified recombinant PI3K enzymes.
Materials:
-
Purified, recombinant PI3K enzymes (Class IA and Class IB)
-
This compound
-
ATP (1 µM final concentration)
-
Radiolabeled ATP (e.g., [γ-³²P]ATP)
-
Phosphatidylinositol (PI) substrate
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Phosphate-buffered saline (PBS)
-
Phosphocellulose paper or other suitable membrane for capturing phosphorylated lipid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute into the kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the purified PI3K enzyme, PI substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding the ATP mix containing both unlabeled ATP and a tracer amount of [γ-³²P]ATP to a final concentration of 1 µM.
-
Incubate the reaction mixture for 1 hour at room temperature (approximately 24°C).
-
Terminate the reaction by adding an excess of PBS.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel on the dried phosphocellulose paper using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit (variable slope).
Kinase Selectivity Screening (Upstate Kinase Profiler™)
This protocol describes a general approach for assessing the selectivity of a kinase inhibitor against a panel of kinases, as referenced in the study by Gharbi et al. (2007).[2] The Upstate Kinase Profiler™ service (now offered by Eurofins) typically utilizes a radiometric assay format.
Objective: To determine the inhibitory effect of this compound on a broad panel of protein kinases to assess its selectivity.
Materials:
-
This compound (typically at a fixed concentration, e.g., 10 µM)
-
A panel of purified, recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (typically at 10 µM or at the Km for each kinase)
-
Radiolabeled ATP (e.g., [γ-³³P]ATP)
-
Appropriate kinase reaction buffers for each kinase
-
Filter plates or phosphocellulose paper
-
Scintillation counter or phosphorimager
Procedure:
-
This compound is prepared at the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer for each kinase.
-
The kinase reaction is initiated by mixing the specific kinase, its corresponding substrate, the ATP mix (containing radiolabeled ATP), and either this compound or a vehicle control.
-
The reactions are incubated for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
The reactions are stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Unincorporated radiolabeled ATP is washed away.
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager.
-
The percentage of inhibition for each kinase in the presence of this compound is calculated relative to the vehicle control.
-
For hits showing significant inhibition, a follow-up IC50 determination is typically performed using a dose-response curve as described in Protocol 1.
Affinity Purification of this compound Targets
This protocol is based on the chemical proteomic strategy described by Gharbi et al. (2007) to identify cellular targets of this compound.[2][3] An analog of this compound is immobilized on a solid support to "fish out" binding proteins from cell lysates.
Objective: To identify the cellular proteins that directly bind to this compound.
Materials:
-
An immobilized analog of this compound (e.g., PI828-epoxy-activated Sepharose beads)
-
Control beads (e.g., ethanolamine-blocked Sepharose)
-
Cell lysate (e.g., from HeLa cells)
-
Lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer with increased salt concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution containing a high concentration of free this compound)
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer for protein identification
Procedure:
-
Incubate the cell lysate with the immobilized this compound analog beads and the control beads for a defined period (e.g., 2 hours) at 4°C with gentle rotation.
-
For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the beads.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads using the elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by staining (e.g., Coomassie blue or silver stain) and/or perform Western blotting with antibodies against known or suspected targets.
-
Excise protein bands of interest from the gel and identify them by mass spectrometry (e.g., LC-MS/MS).
Conclusion
This compound remains a valuable research tool for the interrogation of the PI3K/Akt signaling pathway. However, its significant off-target activity, particularly its potent inhibition of CK2, necessitates careful experimental design and interpretation of results. Researchers utilizing this compound should be aware of its broader kinase inhibition profile and consider employing more selective inhibitors or complementary experimental approaches to validate their findings. The data and protocols presented in this guide are intended to provide a comprehensive resource for understanding and navigating the complexities of this compound's mechanism of action.
References
- 1. The commonly used PI3-kinase probe this compound is an inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the specificity of the PI3K family inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to LY294002 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LY294002, a foundational tool in cancer research for studying the phosphatidylinositol 3-kinase (PI3K) signaling pathway. While its clinical development has been hampered by toxicity and a narrow therapeutic window, its utility in preclinical research remains significant for elucidating the mechanisms of cancer cell growth, proliferation, and survival.
Core Mechanism of Action
This compound is a synthetic, cell-permeable morpholino-based compound that acts as a potent and reversible inhibitor of PI3K.[1][2] Its primary mechanism involves competing with adenosine triphosphate (ATP) for the binding site in the catalytic domain of the p110 subunit of Class I PI3Ks.[1] This competitive inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger required for the activation of downstream signaling cascades.
The primary target of this compound is the PI3K/Akt/mTOR pathway, a central regulator of cell metabolism, growth, proliferation, and survival.[3][4] By inhibiting PI3K, this compound effectively blocks the activation of Akt (also known as Protein Kinase B or PKB), a key downstream effector.[5] This inactivation of Akt leads to a cascade of anti-cancer effects, including the induction of apoptosis, cell cycle arrest, and autophagy.[5][6]
While widely used as a PI3K inhibitor, it is crucial to note that this compound is not entirely selective. It has been shown to inhibit other PI3K-related kinases and unrelated proteins, including DNA-dependent protein kinase (DNA-PK), casein kinase 2 (CK2), and the mammalian target of rapamycin (mTOR).[7][8] This lack of specificity is a critical consideration in experimental design and data interpretation.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical PI3K/Akt/mTOR signaling pathway and a typical experimental workflow for evaluating the effects of this compound.
Quantitative Data Summary
The efficacy of this compound varies across different cancer types and cell lines. The following tables summarize key quantitative data from various preclinical studies.
Table 1: Inhibitory Concentrations (IC50) of this compound Against PI3K Isoforms and Other Kinases
| Target | IC50 Value | Reference(s) |
| PI3Kα | 0.5 µM | [5][6][7] |
| PI3Kδ | 0.57 µM | [5][6][7] |
| PI3Kβ | 0.97 µM | [5][6][7] |
| DNA-PK | 1.4 µM | [6][7] |
| CK2 | 98 nM | [6][7] |
Table 2: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference(s) |
| AsPC-1 | Pancreatic Cancer | MTT | 40 µM | [6] |
| BxPC-3 | Pancreatic Cancer | MTT | 5 µM | [6] |
| PANC-1 | Pancreatic Cancer | MTT | 35 µM | [6] |
| OVCAR-3 | Ovarian Cancer | Cell Count | 75% reduction at 10 µM | [9][10] |
| MCF-7 | Breast Cancer | Cytotoxicity | 0.87 µM | [11] |
| 786-0 | Renal Cancer | Proliferation | 18.1 µM | [7] |
| A549 | Lung Cancer | MTT | 17.7 µM | [7] |
| HCT-116 | Colon Cancer | Cytotoxicity | IC50 data available | [12] |
| K562 | Leukemia | Cytotoxicity | IC50 data available | [12] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Administration | Key Findings | Reference(s) |
| Ovarian (OVCAR-3) | 100 mg/kg, i.p. | ~65% reduction in mean tumor burden; virtually no ascites development. | [9][10][13] |
| Pancreatic (AsPC-1) | 25 mg/kg, i.p., twice weekly | 70% decrease in tumor volume compared to control. | [6][14] |
| Colon (LoVo) | i.v. administration | Significant suppression of subcutaneous tumor growth (55% of control volume). | [15] |
| Nasopharyngeal (CNE-2Z) | 50-75 mg/kg, i.p., twice weekly | Significant reduction in mean tumor burden. | [6][16] |
Detailed Experimental Protocols
The following are standardized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
4.1 PI3K Kinase Assay (Radiometric)
This protocol determines the direct inhibitory effect of this compound on purified PI3K enzymes.
-
Reaction Setup: Prepare a reaction mixture containing purified, recombinant PI3K enzyme, a lipid substrate (e.g., phosphatidylinositol), and a buffer solution.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a DMSO-only vehicle control.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP (e.g., to a final concentration of 1 µM).
-
Incubation: Incubate the reaction at room temperature (e.g., 24°C) for a defined period (e.g., 1 hour).[5]
-
Termination: Stop the reaction by adding a solution like PBS.[5]
-
Detection: Extract the radiolabeled lipids and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC50 value using a sigmoidal dose-response curve fit.[5]
4.2 Cell Viability / Proliferation Assay (MTT)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 2 x 10⁴ to 1 x 10⁵ cells/well) and allow them to adhere overnight.[5][17]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5-75 µM) or a vehicle control (DMSO).[6]
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the control group to determine the percentage of cell viability.
4.3 Western Blotting for Akt Phosphorylation
This technique is used to detect the phosphorylation status of Akt, a direct downstream target of PI3K.
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 1-2 hours) before or during stimulation with a growth factor (e.g., Insulin).[6][18] Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or Thr308) and total Akt.[19][20] An antibody for a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated Akt to total Akt.
4.4 In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor activity of this compound in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old).[9][16] All procedures must be approved by an institutional animal care and use committee.
-
Cell Inoculation: Subcutaneously or intraperitoneally inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the mice.[16]
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer this compound via a suitable route, typically intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 25-100 mg/kg, twice weekly).[6][9] The control group receives vehicle injections.
-
Monitoring: Monitor the animals' health, body weight, and tumor size regularly. Tumor volume is often calculated using the formula: (long axis × short axis²).[16]
-
Endpoint: At the end of the study (e.g., after 3-4 weeks), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for markers like Ki67 or TUNEL).[14][16]
Conclusion
This compound has been an indispensable pharmacological tool for dissecting the role of the PI3K/Akt/mTOR pathway in cancer. Its ability to potently inhibit PI3K has allowed researchers to confirm the pathway's critical function in promoting cell proliferation, survival, and chemoresistance across a wide range of malignancies. While its off-target effects necessitate careful experimental design and data interpretation, the extensive body of research utilizing this compound has laid the groundwork for the development of more specific and clinically viable PI3K pathway inhibitors. It remains a benchmark compound in preclinical cancer studies aimed at understanding and overcoming the oncogenic drivers of tumor progression.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Tamoxifen and the PI3K Inhibitor: this compound Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro ovarian carcinoma growth inhibition by a phosphatidylinositol 3-kinase inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Tamoxifen and the PI3K Inhibitor: this compound Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Modulating effect of the PI3-kinase inhibitor this compound on cisplatin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | Cell Signaling Technology [cellsignal.com]
- 19. Western blot analysis [bio-protocol.org]
- 20. 101.200.202.226 [101.200.202.226]
The Role of LY294002 in Overcoming Drug Resistance: A Technical Guide
Drug resistance remains a significant impediment to successful cancer chemotherapy. Tumor cells can develop mechanisms to evade the cytotoxic effects of anticancer agents, leading to treatment failure and disease progression. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell survival, proliferation, and apoptosis, and its aberrant activation is frequently implicated in the development of multidrug resistance (MDR). LY294002, a potent and specific inhibitor of PI3K, has emerged as a valuable tool for researchers and a promising agent for circumventing drug resistance. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and key protocols related to the use of this compound in overcoming chemoresistance.
Core Mechanisms of this compound in Reversing Drug Resistance
This compound exerts its effects through a multi-pronged approach, primarily by targeting the PI3K/Akt pathway, but also by directly influencing the cellular machinery responsible for drug efflux.
Inhibition of the PI3K/Akt Survival Pathway
The primary mechanism of this compound is the competitive inhibition of the ATP-binding site of PI3K enzymes.[1] This action blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in activating the downstream kinase Akt (also known as Protein Kinase B or PKB).[2][3] Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and by regulating other signaling cascades involved in cell growth and proliferation.[4]
In many drug-resistant cancer cells, the PI3K/Akt pathway is constitutively active, providing a constant pro-survival signal that counteracts the apoptotic effects of chemotherapy.[5][6] By inhibiting PI3K, this compound effectively shuts down this survival signaling, leading to a reduction in phosphorylated Akt (p-Akt) levels.[5][7] This sensitizes the resistant cells to the effects of chemotherapeutic agents and can preferentially induce apoptosis in MDR cells.[2]
Modulation of ATP-Binding Cassette (ABC) Transporters
A common mechanism of MDR is the overexpression of ABC transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[8][9] These membrane pumps actively efflux a wide range of chemotherapeutic drugs from the cell, reducing their intracellular concentration and efficacy.
This compound has been shown to inhibit the function of these key transporters through several mechanisms:
-
Competitive Inhibition: this compound can act as a competitive inhibitor for transporters like BCRP, blocking the efflux of other anticancer drugs without necessarily being a substrate itself.[8][10]
-
Dual-Mechanism Inhibition: For MRP1, this compound has been reported to exert inhibitory effects through both competitive blocking of substrate transport and by modulating the expression of the transporter.[8][11]
-
Functional Antagonism: It can antagonize the transport activity of P-glycoprotein, thereby increasing the intracellular accumulation of chemotherapeutic agents like doxorubicin and daunorubicin.[5][8]
References
- 1. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 2. This compound, an inhibitor of phosphatidylinositol-3-kinase, causes preferential induction of apoptosis in human multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal effect of PI3-K inhibitor this compound on P-glycoprotein-mediated multidrug resistance of human leukemia cell line K562/DNR and gastric cancer cell line SGC7901/ADR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Reversal effect of PI-3K/Akt pathway inhibitor this compound on multidrug resistance of ovarian cancer cell line A2780/Taxol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol 3-kinase inhibitor this compound suppresses proliferation and sensitizes doxorubicin chemotherapy in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Versatile inhibitory effects of the flavonoid-derived PI3K/Akt inhibitor, this compound, on ATP-binding cassette transporters that characterize stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI3K/Akt inhibitor this compound reverses BCRP-mediated drug resistance without affecting BCRP translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PI3K inhibitor this compound blocks drug export from resistant colon carcinoma cells overexpressing MRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Significance of LY294002 in PI3K Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of signal transduction research, the phosphatidylinositol 3-kinase (PI3K) pathway stands as a central hub regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The elucidation of this complex network has been profoundly influenced by the development of pharmacological inhibitors. Among these, LY294002 emerged as a pivotal research tool, enabling a deeper understanding of PI3K signaling long before the advent of more specific inhibitors. This technical guide provides an in-depth historical context of this compound, its mechanism of action, and its enduring legacy in PI3K research.
The Dawn of PI3K Inhibition: From Wortmannin to a More Stable Tool
The initial exploration of PI3K function was facilitated by the natural product wortmannin, a fungal metabolite identified as a potent PI3K inhibitor.[1] However, wortmannin's utility was hampered by its instability in aqueous solutions and its irreversible, covalent mode of action, which could lead to off-target effects.[2] This created a demand for a more stable and reversible inhibitor to allow for more controlled experimental designs.
In 1994, researchers at Eli Lilly and Company synthesized this compound, a compound designed based on the structure of quercetin, a naturally occurring flavonoid with known kinase inhibitory activity.[2][3] this compound proved to be a more stable and cell-permeable small molecule that acted as a competitive inhibitor at the ATP-binding site of PI3K's catalytic subunit.[3][4] Its reversible nature and improved stability over wortmannin quickly established this compound as the preferred tool for studying the PI3K pathway in a vast array of cellular and in vivo models.[2][4]
Mechanism of Action and Kinase Selectivity Profile
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of the PI3K catalytic subunits.[3] This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits downstream effectors like Akt (also known as Protein Kinase B) to the plasma membrane.
While instrumental, it is crucial to recognize that this compound is a broad-spectrum inhibitor of Class I PI3Ks and also exhibits activity against other kinases, particularly at higher concentrations.[5][6] This includes members of the PI3K-related kinase (PIKK) family such as mTOR (mammalian target of rapamycin) and DNA-dependent protein kinase (DNA-PK), as well as other unrelated kinases like casein kinase 2 (CK2).[5][6] This lack of absolute specificity is a critical consideration in interpreting data generated using this inhibitor.
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various PI3K isoforms and common off-target kinases, providing a quantitative overview of its selectivity.
| Kinase Target | IC50 (μM) | Reference(s) |
| PI3Kα (p110α) | 0.5 | [3][5][6] |
| PI3Kβ (p110β) | 0.97 | [3][5][6] |
| PI3Kδ (p110δ) | 0.57 | [3][5][6] |
| PI3Kγ (p120γ) | 6.60 | [7] |
| DNA-PK | 1.4 | [3][6] |
| mTOR | 2.5 | [5] |
| Casein Kinase 2 (CK2) | 0.098 | [3][5][6] |
Visualizing the Impact of this compound
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling cascade and highlights the point of inhibition by this compound.
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition point.
General Experimental Workflow with this compound
This diagram outlines a typical workflow for investigating the effects of this compound on cellular processes.
References
- 1. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.wiki [static.igem.wiki]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LY 294002, PI3-kinase inhibitor (CAS 154447-36-6) | Abcam [abcam.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 7. abmole.com [abmole.com]
Methodological & Application
Application Notes and Protocols for LY294002 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of LY294002 stock solutions using dimethyl sulfoxide (DMSO) as the solvent. This compound is a potent and specific, cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] Accurate preparation of this stock solution is critical for ensuring reproducibility in various biological assays.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 307.34 g/mol | [2][3][4] |
| Molecular Formula | C₁₉H₁₇NO₃ | [5][6] |
| Purity | >98% | [2][7] |
| Solubility in DMSO | ≥25 mg/mL | [5][6][7][8] |
| IC₅₀ for PI3K | ~1.40 µM | [5][8] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for in vitro cell-based assays.
Materials:
-
This compound powder (crystalline solid)[7]
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparations: Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a chemical fume hood.
-
Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.07 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO. It is crucial to use anhydrous DMSO as moisture can reduce the solubility of this compound.[3]
-
Dissolution: Close the tube tightly and vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C for a few minutes can aid in dissolution if needed.[1]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C.[7][8] The stock solution in DMSO is stable for up to 3 months when stored properly.[8]
Calculation for a 10 mM Stock Solution:
To calculate the amount of this compound needed to make a 10 mM stock solution, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
Mass (g) = 0.010 mol/L x 0.001 L x 307.34 g/mol = 0.0030734 g = 3.07 mg
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
This compound exerts its biological effects by inhibiting the activity of PI3K, a key enzyme in a critical cell signaling pathway that regulates cell growth, proliferation, survival, and metabolism. By blocking the ATP-binding site of the PI3K enzyme, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] This, in turn, prevents the activation of downstream effectors such as Akt (also known as Protein Kinase B), leading to the inhibition of the entire signaling cascade.
The diagram below depicts the simplified PI3K/Akt signaling pathway and the point of inhibition by this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. LY 294002 [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. LY 294002, PI3-kinase inhibitor (CAS 154447-36-6) | Abcam [abcam.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for LY294002 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the phosphoinositide 3-kinase (PI3K) inhibitor, LY294002, in Western blot experiments. This document outlines the mechanism of action, offers detailed experimental protocols, and presents data in a clear, accessible format to facilitate research and drug development.
Introduction
This compound is a potent and specific, cell-permeable inhibitor of PI3K.[1][2] It acts by competing with ATP for the binding site on the enzyme, thereby preventing the phosphorylation of phosphatidylinositol and the subsequent activation of the PI3K/Akt signaling pathway.[1][3] This pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and differentiation.[2][3] Dysregulation of the PI3K/Akt pathway is a common feature in many cancers, making it a key target for therapeutic intervention. Western blotting is a fundamental technique used to detect the phosphorylation status of key proteins within this pathway, such as Akt, to assess the efficacy of inhibitors like this compound.
Mechanism of Action of this compound
This compound specifically targets the catalytic subunit of PI3K, with a reported IC₅₀ of 1.4 µM.[2][4] Inhibition of PI3K prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B or PKB) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization allows for the phosphorylation and subsequent activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. By blocking the initial step in this cascade, this compound effectively inhibits the activation of Akt and its downstream effectors.[1]
Quantitative Data Summary
The following tables summarize typical experimental parameters for using this compound in cell culture for subsequent Western blot analysis, as derived from various studies.
Table 1: Recommended this compound Concentration and Treatment Time
| Cell Line | Concentration Range | Treatment Time | Outcome | Reference |
| BRL-3A | 50 μM | 1 hour | Inhibition of PI3K | [5] |
| WRO and FTC133 | 20 μM | 2 hours | Inhibition of PI3K/Akt pathway | [6] |
| NIH/3T3 | 50 μM | 1 hour | Abolished PI3K activity | [4] |
| CHO-IR | 5 µM | 5 minutes | Blocked insulin-induced Akt phosphorylation | [7] |
| AsPC-1, BxPC-3, PANC-1 | 5-45 µM | 24 hours | Dose-dependent growth inhibition | [7] |
| CNE-2Z | 10-75 μmol/L | 24-48 hours | Dose-dependent apoptosis | [7][8] |
| SCC-25 | 5 μM | 48 hours | Reduced Akt phosphorylation | [9] |
| HCT116 and LoVo | Not Specified | Not Specified | Inhibition of PI3K/Akt | [10] |
| MDCK | 20 μM | 30 minutes | Inhibition of PI3K | [11] |
Note: The optimal concentration and treatment time for this compound can vary significantly depending on the cell type and the specific experimental goals. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.[12]
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO or ethanol.[4] For a 10 mM stock, reconstitute 1.5 mg in 488 µl of DMSO.[4] Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing this compound. For control cells, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubation: Incubate the cells for the predetermined time (e.g., 30 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO₂.
II. Cell Lysis and Protein Extraction
This protocol is crucial for preserving the phosphorylation state of proteins.
-
Preparation: Place the cell culture dishes on ice. Prepare ice-cold lysis buffer. A common choice is RIPA buffer, but NP-40 or Tris-HCl buffers can also be used depending on the protein of interest's subcellular localization.[13] It is critical to add protease and phosphatase inhibitors to the lysis buffer immediately before use to prevent protein degradation and dephosphorylation.[13]
-
Washing: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[13][14] Using a Tris-based buffer like Tris-buffered saline (TBS) is recommended to avoid interference with phospho-specific antibodies.[15]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 1 mL for a 100 mm dish).[16]
-
Scraping and Collection: Scrape the adherent cells from the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[13][14]
-
Incubation and Agitation: Incubate the lysate on ice for 30 minutes, vortexing occasionally to ensure complete lysis.[13][14]
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[14][17]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.[14][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is essential for loading equal amounts of protein for each sample in the Western blot.
III. Western Blotting
-
Sample Preparation: To an aliquot of cell lysate, add an equal volume of 2x Laemmli sample buffer.[13] Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-50 µg) per lane of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Run the gel according to standard procedures to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For detecting phosphorylated proteins, it is recommended to use 5% w/v bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST), as milk-based blockers can contain phosphoproteins that may interfere with the assay.[18] Incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (e.g., 5% BSA in TBST) overnight at 4°C with gentle agitation.[18] Use antibodies specific for the phosphorylated form of your protein of interest (e.g., phospho-Akt Ser473) and an antibody for the total protein as a loading control.
-
Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[18][19]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species. Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature.[19]
-
Washing: Repeat the washing steps as described above to remove unbound secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[5] Capture the signal using X-ray film or a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the total protein band to determine the relative level of phosphorylation.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis using this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. stemcell.com [stemcell.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. 2.8. Western Blotting [bio-protocol.org]
- 6. This compound treatment [bio-protocol.org]
- 7. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 8. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western blot analysis [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 14. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Optimal Akt Phosphorylation Inhibition using LY294002
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LY294002, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), to achieve optimal inhibition of Akt phosphorylation. The provided protocols and data summaries are intended to assist in the design and execution of experiments aimed at studying the PI3K/Akt signaling pathway.
Introduction
This compound is a cell-permeable morpholino-based inhibitor of PI3K, a family of lipid kinases crucial for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and apoptosis.[1][2] One of the key downstream effectors of PI3K is the serine/threonine kinase Akt (also known as Protein Kinase B). Upon PI3K activation, Akt is recruited to the plasma membrane and phosphorylated at Threonine 308 (by PDK1) and Serine 473 (by mTORC2), leading to its full activation. Activated Akt then phosphorylates a wide range of substrates, promoting cell survival and proliferation.
Inhibition of the PI3K/Akt pathway is a critical area of research, particularly in oncology, as this pathway is often constitutively active in many types of cancer.[3][4] this compound serves as a valuable tool for studying the functional consequences of blocking this pathway. The optimal treatment time for achieving maximal inhibition of Akt phosphorylation can vary depending on the cell type, experimental conditions, and the specific research question. This document summarizes key findings and provides standardized protocols to guide researchers.
Data Presentation
The following tables summarize quantitative data from various studies on the treatment time and concentration of this compound required for the inhibition of Akt phosphorylation in different cell lines.
Table 1: Time-Course of this compound-Mediated Inhibition of Akt Phosphorylation
| Cell Line | This compound Concentration | Treatment Time | Method of Detection | Outcome | Reference |
| Human Leukemia (AR) | 10 µM | 0, 6, 12, 24, 36 hours | Enzyme Activity Assay | Maximal inhibition of PI3K and Akt activity achieved at 24 hours. | [5] |
| Human Nasopharyngeal Carcinoma (CNE-2Z) | 10, 25, 50, 75 µmol/L | 24 and 48 hours | ELISA, Western Blot | Dose-dependent decrease in p-Akt (S473) at both 24 and 48 hours. | [6] |
| Hepatocellular Carcinoma (Mahlavu) | Not specified | 48 hours | Western Blot | Progressive decrease in p-Akt level in a dose-dependent manner. | [7] |
| Hepatocellular Carcinoma (SNU-449, Mahlavu) | Not specified | Not specified | Western Blot | Time-dependent effect on p-Akt expression. | [7] |
| Adult T-cell Leukemia | 1-20 µM | 48 hours | Not specified | Growth inhibition and G0/G1 cell cycle arrest with de-phosphorylation of p70S6K and 4E-BP-1. | [8] |
| Squamous Cell Carcinoma (SCC-25) | 5 µM | 48 hours | Western Blot | Reduced phosphorylation of Akt. | [9] |
| Gemcitabine-resistant Pancreatic Cancer (PK59) | Not specified | 24 hours | Western Blot | Unexpectedly, p-Akt was significantly increased. | [10] |
| Sorafenib-resistant AML (MV4-11-R, BaF3-ITD-R) | 20 µM | 6, 24, 48 hours | Western Blot, Glucose Uptake Assay | Inhibition of glycolysis at 6 hours; depletion of glycolytic enzyme gene expression at 48 hours. | [4] |
| Malignant Mesothelioma | 20 µM (pretreatment) | 2 hours (pretreatment) | Western Blot | Inhibition of p-Akt. | [11] |
Table 2: Concentration-Dependent Inhibition of Akt Phosphorylation by this compound
| Cell Line | This compound Concentration Range | Treatment Time | Method of Detection | IC50 / Effective Concentration | Reference |
| Human Nasopharyngeal Carcinoma (CNE-2Z) | 10 - 75 µmol/L | 24 and 48 hours | ELISA, Western Blot | Significant decrease in p-Akt at all concentrations tested. | [6] |
| Hepatocellular Carcinoma (Mahlavu) | Not specified | 48 hours | Western Blot | Dose-dependent decrease in p-Akt. | [7] |
| Adult T-cell Leukemia | 1 - 20 µM | 48 hours | Not specified | IC50 ranging from 5 to 20 µM for growth inhibition. | [8] |
| Sorafenib-resistant AML (MV4-11-R) | up to 80 µM | 24 hours | Western Blot | Apparent cleaved PARP at 80 µM, indicating apoptosis. | [4] |
| In vitro Kinase Assay | Not specified | Not applicable | Kinase Assay | IC50 = 1.4 µM for PI3K. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound treatment and analysis of Akt phosphorylation.
Protocol 1: General Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM or 50 mM) in sterile DMSO.[12] Store aliquots at -20°C to avoid multiple freeze-thaw cycles.[12]
-
Treatment:
-
For time-course experiments, treat cells with the desired final concentration of this compound for various durations (e.g., 1, 6, 12, 24, 48 hours).
-
For dose-response experiments, treat cells with a range of this compound concentrations for a fixed period.
-
A vehicle control (DMSO) should always be included at the same final concentration as the highest this compound treatment.
-
-
Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Protocol 2: Western Blot Analysis of Akt Phosphorylation
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) and total Akt overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Mandatory Visualizations
PI3K/Akt Signaling Pathway and Inhibition by this compound
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Optimal this compound Treatment Time
Caption: Workflow for optimizing this compound treatment to inhibit Akt phosphorylation.
Conclusion
The optimal treatment time for achieving maximal inhibition of Akt phosphorylation with this compound is highly dependent on the specific cell line and experimental context. Based on the available literature, a treatment time in the range of 6 to 24 hours is often sufficient to observe significant inhibition. However, it is crucial to perform a time-course and dose-response experiment for each new cell line to empirically determine the optimal conditions. The provided protocols and diagrams serve as a foundational guide for researchers to design and execute robust experiments for studying the PI3K/Akt signaling pathway. It is also important to note that in some specific cellular contexts, such as certain drug-resistant cancer cells, this compound may have paradoxical effects on Akt phosphorylation, highlighting the necessity of careful experimental validation.[10]
References
- 1. stemcell.com [stemcell.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | this compound Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Longitudinal inhibition of PI3K/Akt/mTOR signaling by this compound and rapamycin induces growth arrest of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. This compound | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Administration of LY294002 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY294002 is a potent and specific cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] this compound exerts its inhibitory effect by competing with ATP for binding to the catalytic subunit of PI3K, thereby preventing the phosphorylation of Akt and downstream signaling.[2] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models, a crucial step in preclinical cancer research.
Data Presentation
The following tables summarize quantitative data from various studies on the in vivo efficacy of this compound in different mouse models.
Table 1: Effect of this compound on Tumor Growth in Xenograft Mouse Models
| Mouse Model | Cell Line | Dosage and Administration | Treatment Duration | Tumor Volume Reduction | Reference |
| Athymic Nude Mice | CNE-2Z (Nasopharyngeal Carcinoma) | 50 mg/kg, i.p., twice weekly | 4 weeks | Significant decrease compared to control | [3] |
| Athymic Nude Mice | CNE-2Z (Nasopharyngeal Carcinoma) | 75 mg/kg, i.p., twice weekly | 4 weeks | Significant decrease compared to control | [3] |
| BALB/c nu/nu Mice | AsPC-1 (Pancreatic Cancer) | 25 mg/kg, i.p., twice weekly | 3 weeks | 70% reduction | [4] |
| Athymic Nude Mice | OVCAR-3 (Ovarian Cancer) | 100 mg/kg, i.p., daily | 3 weeks | ~65% reduction | [5][6] |
| Athymic Nude Mice | OVCAR-3 (Ovarian Cancer) | This compound + Paclitaxel, i.p., three times weekly on alternate days | 4 weeks | 80% reduction | [7] |
Table 2: Dosage and Administration of this compound in Various Mouse Models
| Mouse Model | Application | Dosage | Administration Route | Frequency | Reference |
| Athymic Nude Mice | Nasopharyngeal Carcinoma Xenograft | 10, 25, 50, 75 mg/kg | Intraperitoneal (i.p.) | Twice weekly | [3] |
| BALB/c nu/nu Mice | Pancreatic Cancer Xenograft | 25 mg/kg | Intraperitoneal (i.p.) | Twice weekly | [4] |
| BALB/c Mice | LPS-induced Acute Liver Injury | 40 µM; 10 µL | Intraperitoneal (i.p.) | Single injection | [4] |
| Athymic Nude Mice | Ovarian Cancer Xenograft | 100 mg/kg | Intraperitoneal (i.p.) | Not specified | [8] |
| Oxygen-Induced Retinopathy (OIR) C57BL/6J Mice | Retinal Neovascularization | Not specified | Not specified | Not specified | [9] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile, pyrogen-free vials and syringes
Solubility Information:
-
DMSO: 61.76 mg/mL (200.95 mM)[4]
-
Ethanol: 10 mg/mL (32.54 mM)[4]
-
Aqueous Buffers (e.g., PBS): Very low solubility (~0.05 µg/ml).[10] For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute.[10]
Vehicle Formulation (Example):
A commonly used vehicle for intraperitoneal injection is a mixture of DMSO, PEG300, Tween 80, and saline.[4]
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 68 mg/mL stock solution, dissolve 68 mg of this compound in 1 mL of DMSO. Gentle heating and sonication may be required to fully dissolve the compound.[4]
-
In a sterile vial, add the required volume of the this compound stock solution.
-
Sequentially add the other vehicle components. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] For example, to prepare 1 mL of the final formulation, add 100 µL of the this compound/DMSO stock, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline.
-
Vortex the solution thoroughly between the addition of each component to ensure it is clear and homogenous.
-
The final solution should be prepared fresh immediately before use.[8]
Tumor Xenograft Model Protocol
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Cancer cell line of interest (e.g., CNE-2Z, AsPC-1, OVCAR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile syringes and needles
-
Calipers
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
This compound formulation and vehicle control
Procedure:
-
Cell Preparation: Culture the selected cancer cells to ~80% confluency. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL. Keep the cells on ice.
-
Tumor Cell Inoculation: Anesthetize the mice. Subcutaneously inject 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[3] For some cell lines, mixing the cell suspension 1:1 with Matrigel can enhance tumor establishment.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[4]
-
Randomization and Treatment: Once tumors reach the desired size, randomly assign mice to treatment and control groups (n ≥ 4 per group).
-
Drug Administration: Administer this compound or vehicle control via intraperitoneal injection at the predetermined dosage and schedule (e.g., 50 mg/kg, twice weekly).[3]
-
Monitoring: Monitor the body weight of the mice twice a week as an indicator of toxicity.[3] Observe the animals for any adverse effects, such as changes in behavior or appearance.[7]
-
Endpoint: At the end of the study (e.g., 3-4 weeks), or when tumors in the control group reach a predetermined maximum size, euthanize the mice.[3][4]
-
Tissue Collection and Analysis: Excise the tumors and weigh them. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis) or snap-frozen in liquid nitrogen for Western blot analysis (e.g., p-Akt, total Akt).[3]
Western Blot Analysis of PI3K/Akt Pathway Inhibition
Materials:
-
Tumor tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-Akt to total Akt and a loading control like β-actin to determine the extent of pathway inhibition.[3]
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
- 1. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. In vivo and in vitro ovarian carcinoma growth inhibition by a phosphatidylinositol 3-kinase inhibitor (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of this compound in retinal neovascularization via down-regulation the PI3K/AKT-VEGF pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for In Vivo Studies with LY294002
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of LY294002 for in vivo studies. The information is compiled from various preclinical studies and is intended to assist in the design and execution of animal experiments involving this potent PI3K inhibitor.
Introduction
This compound is a well-established and widely used inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3][4][5] It acts as a competitive inhibitor of the ATP-binding site of PI3K, thereby blocking the activation of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial in regulating cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7][8] Consequently, this compound is a valuable tool for in vivo studies aimed at investigating the therapeutic potential of PI3K inhibition in various disease models, particularly in oncology.
While effective, it is important to note that this compound is not a viable drug candidate for clinical use due to its poor solubility and short half-life.[9] However, it remains an essential tool for preclinical research.
Recommended In Vivo Dosages
The effective in vivo dosage of this compound can vary depending on the animal model, tumor type, and desired therapeutic endpoint. The following table summarizes dosages reported in various peer-reviewed studies. Intraperitoneal (i.p.) injection is the most common route of administration.
| Animal Model | Dosage | Administration Route | Frequency | Study Focus | Reference |
| Athymic Nude Mice (OVCAR-3 Xenograft) | 100 mg/kg | Intraperitoneal (i.p.) | Daily | Ovarian Cancer | [1] |
| Athymic Nude Mice (CNE-2Z Xenograft) | 10, 25, 50, 75 mg/kg | Intraperitoneal (i.p.) | Twice Weekly | Nasopharyngeal Carcinoma | [10][11] |
| BALB/c nu/nu Mice (AsPC-1 Xenograft) | 25 mg/kg | Intraperitoneal (i.p.) | Twice Weekly | Pancreatic Cancer | [11] |
| BALB/c Mice | 40 µM (10 µL injection) | Intraperitoneal (i.p.) | Single Dose | Acute Liver Injury | [11] |
| Athymic Nude Mice (LoVo Xenograft) | Not Specified | Not Specified | Not Specified | Colon Cancer | [8] |
Note: It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental model.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is poorly soluble in aqueous solutions. Therefore, a suitable vehicle is required for its in vivo delivery. A commonly used vehicle formulation is a mixture of DMSO, PEG300, Tween 80, and saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Ensure complete dissolution by vortexing. Gentle warming or sonication can be used to aid dissolution. The solution should be clear.[12]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
-
-
Prepare Working Solution (Example for a 10 mg/kg dose in a 20g mouse with 100µL injection volume):
-
The final concentration needed is 2 mg/mL.
-
On the day of injection, thaw a fresh aliquot of the this compound stock solution.
-
Prepare the vehicle mixture. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[12]
-
To prepare 1 mL of the final working solution:
-
Start with the required volume of the this compound stock solution.
-
Sequentially add the other vehicle components, ensuring the solution is clear after each addition.[11][13] For example, add PEG300 to the this compound/DMSO solution, mix well, then add Tween 80, mix well, and finally add the saline.
-
-
If the working solution appears turbid, brief sonication or gentle warming may help to achieve a uniform suspension suitable for intraperitoneal administration.[12]
-
It is recommended to prepare the working solution fresh for each injection.[1][12]
-
In Vivo Administration and Monitoring
Animal Models:
-
The most common animal models for this compound studies are immunodeficient mice (e.g., athymic nude, SCID) bearing human tumor xenografts.[1][10][11]
Administration:
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Tumor Inoculation (for xenograft models): Subcutaneously inject tumor cells into the flank of the mice.[10][11]
-
Randomization: Once tumors reach a palpable size, randomize the animals into control and treatment groups.
-
Dosing:
-
Administer this compound or the vehicle control via intraperitoneal (i.p.) injection using a sterile syringe and needle.
-
The injection volume is typically 100-200 µL per mouse.
-
Monitoring:
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of general health and toxicity.[10]
-
Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.
-
Toxicity Management: Hyperglycemia is a known on-target toxicity of PI3K inhibitors.[14] If signs of toxicity are observed, consider reducing the dose or frequency of administration. In clinical settings, dietary interventions and glucose-lowering medications are used to manage this side effect.[14]
Endpoint Analysis:
-
At the end of the study, euthanize the animals according to approved institutional protocols.
-
Excise the tumors and measure their final weight and volume.
-
Tissues can be collected for further analysis, such as:
-
Immunohistochemistry (IHC): To assess the phosphorylation status of Akt and other downstream targets, as well as markers for proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL).[10]
-
Western Blotting: To quantify the levels of key proteins in the PI3K/Akt signaling pathway.
-
Histopathological Examination: To evaluate tumor morphology and necrosis.[10]
-
Visualizations
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Caption: The PI3K/Akt/mTOR signaling pathway with this compound inhibition.
General Experimental Workflow for In Vivo Studies
The diagram below outlines a typical workflow for an in vivo study using this compound in a xenograft mouse model.
Caption: A general workflow for in vivo this compound studies.
References
- 1. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. shop.customscience.co.nz [shop.customscience.co.nz]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-chromone (this compound), a specific inhibitor of phosphatidylinositol 3'-kinase, in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (SF 1101) | PI3K inhibitor | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for LY294002-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY294002 is a potent and specific cell-permeable inhibitor of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a common feature in many types of cancer.[3][4][5] By inhibiting PI3K, this compound effectively blocks the phosphorylation and activation of Akt, a key downstream effector of the pathway.[2][3] This inhibition leads to the induction of apoptosis in various cancer cell lines, making this compound a valuable tool for cancer research and a potential therapeutic agent.[3][5] These application notes provide detailed protocols for utilizing this compound to induce apoptosis in cancer cells and methods for its characterization.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] The reduction in PIP3 levels prevents the recruitment of Akt to the cell membrane and its subsequent phosphorylation and activation by PDK1 and mTORC2. Inactivated Akt can no longer phosphorylate and inhibit its downstream pro-apoptotic targets, such as Bad and caspase-9.[3][7] This ultimately leads to the activation of the intrinsic apoptotic cascade.
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration (µM) | Incubation Time (h) | Effect | Reference |
| CNE-2Z | Nasopharyngeal Carcinoma | 10 - 75 | 48 | Inhibition of p-Akt, induction of apoptosis | [3] |
| SCC-25 | Oral Squamous Cell Carcinoma | 5 | 48 | Decreased cell viability, reduced p-Akt | [7] |
| LNCaP | Prostate Carcinoma | > 5 | Not Specified | Blocked Akt phosphorylation | [6] |
| MSTO-211HAcT | Malignant Mesothelioma | 20 | 48 | Downregulation of p-Akt | [4] |
| H2452AcT | Malignant Mesothelioma | 20 | 48 | Downregulation of p-Akt | [4] |
| BaF3-ITD-R | Acute Myeloid Leukemia | up to 80 | 24 | Induced apoptosis | [5] |
| MV4-11-R | Acute Myeloid Leukemia | up to 80 | 24 | Induced apoptosis | [5] |
| MCF-7 | Breast Cancer | 0.87 (IC50) | Not Specified | Cytotoxic effect | [8] |
Table 2: Quantitative Effects of this compound on Apoptosis and Protein Expression
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | p-Akt Expression | Cleaved PARP | Reference |
| MCF-7 | This compound | 19.8% | 11.4% | Significantly downregulated | - | [8] |
| MCF-7 | This compound + Tamoxifen | 40.3% | 28.3% | Significantly downregulated | - | [8] |
| BaF3-ITD-R | 80 µM this compound | - | 57.6% (total apoptosis) | - | Increased | [5] |
| BaF3-ITD | 80 µM this compound | - | 31.6% (total apoptosis) | - | Increased | [5] |
Experimental Protocols
Figure 2: General experimental workflow for studying this compound-induced apoptosis.
Cell Culture and Maintenance
-
Cell Lines: Select an appropriate cancer cell line (e.g., MCF-7, HeLa, Jurkat).
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
This compound Stock Solution Preparation
-
Reagent: this compound (CAS 154447-36-6).[1]
-
Solvent: Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
Cell Treatment with this compound
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere overnight.
-
The next day, replace the old medium with fresh medium containing the desired final concentration of this compound. Prepare a vehicle control using the same concentration of DMSO.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Apoptosis Assays
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate Buffered Saline (PBS).
-
Flow cytometer.
Protocol:
-
After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.[10]
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[11]
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar.
-
Luminometer or fluorescence plate reader.
-
White-walled 96-well plates.
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described above.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer. Increased luminescence corresponds to increased caspase-3/7 activity.
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt pathway and apoptosis.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-PARP, anti-cleaved caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Troubleshooting
-
Low Apoptosis Induction:
-
Increase the concentration of this compound or the incubation time.
-
Ensure the this compound stock solution is properly stored and has not degraded.
-
Confirm the cell line is sensitive to PI3K inhibition.
-
-
High Background in Annexin V Staining:
-
Handle cells gently during harvesting to avoid mechanical damage to the cell membrane.
-
Ensure washing steps are performed with cold PBS.
-
-
Weak Signal in Western Blot:
-
Increase the amount of protein loaded.
-
Optimize primary and secondary antibody concentrations and incubation times.
-
Ensure the transfer was efficient.
-
Conclusion
This compound is a well-established tool for inducing apoptosis in cancer cells through the inhibition of the PI3K/Akt signaling pathway. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies and to accurately assess its apoptotic effects. Careful optimization of experimental conditions for specific cell lines is recommended for obtaining robust and reproducible results.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | this compound Is a Promising Inhibitor to Overcome Sorafenib Resistance in FLT3-ITD Mutant AML Cells by Interfering With PI3K/Akt Signaling Pathway [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tamoxifen and the PI3K Inhibitor: this compound Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols: LY294002 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY294002 is a potent and specific inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. In many cancers, this pathway is constitutively active, contributing to tumor growth and resistance to conventional chemotherapies. The use of this compound in combination with standard chemotherapy agents presents a promising strategy to overcome chemoresistance and enhance the efficacy of anti-cancer treatments. These application notes provide a summary of key findings and detailed protocols for studying the synergistic effects of this compound with other chemotherapy agents.
Key Synergistic Combinations and Cellular Effects
Preclinical studies have demonstrated that this compound potentiates the cytotoxic effects of various chemotherapy drugs across a range of cancer types. This is often achieved by inhibiting the pro-survival signals mediated by the PI3K/Akt pathway, thereby lowering the threshold for chemotherapy-induced apoptosis.
Summary of Preclinical Findings:
-
With Doxorubicin: In bladder and other cancer cell lines, this compound enhances doxorubicin-induced apoptosis and suppresses cell proliferation.[1][2] This combination has been shown to resolve multidrug resistance in bladder cancer cells.[1]
-
With Cisplatin: In pancreatic and glioblastoma cancer cells, this compound significantly increases the cytotoxic effects of cisplatin.[3][4][5] This combination therapy has been shown to increase the cleavage of caspase-3 and cytoplasmic histone-associated DNA fragments, indicative of enhanced apoptosis.[3][5] In vivo, the combination leads to greater tumor growth inhibition in nude mice compared to either agent alone.[3][5][6]
-
With Paclitaxel: In ovarian cancer models, combining this compound with paclitaxel results in a significant reduction in tumor burden and ascites formation.[7] This combination enhances paclitaxel-induced apoptosis.[7]
-
With Oxaliplatin: In liver cancer cells, this compound enhances the chemosensitivity to oxaliplatin by blocking the PI3K/AKT/HIF-1α pathway, inducing G0/G1 phase arrest, and increasing apoptosis.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of this compound with various chemotherapy agents.
Table 1: In Vitro Cytotoxicity and Apoptosis
| Cancer Type | Cell Line(s) | Chemotherapy Agent | This compound Concentration | Combination Effect | Reference |
| Pancreatic Cancer | AsPC-1, PANC-1 | Cisplatin | 10 µM | Significantly increased cleavage of caspase-3 and cytoplasmic histone-associated DNA fragments compared to cisplatin alone.[3][5] | [3][5] |
| Ovarian Cancer | SK-OV-3 | Vincristine, Doxorubicin | 10 µM | Increased cytotoxic effect of vincristine and doxorubicin.[9] | [9] |
| Breast Cancer | MDA-MB-468 | Etoposide, Doxorubicin | 10 µM | Greater promoting effect on etoposide- and doxorubicin-induced cytotoxicity.[9] | [9] |
| Lung Cancer | A549 | Etoposide, Doxorubicin | 10 µM | Greater promoting effect on etoposide- and doxorubicin-induced cytotoxicity.[9] | [9] |
| Breast Cancer | MCF-7 | Tamoxifen | 0.87 µM (IC50) | Synergistic reduction in cell proliferation with a combination IC50 of 0.17 µM.[10] | [10] |
| Acute Myeloid Leukemia | K562 | ABT199 | <1.433 µM | Synergistic inhibition of cell proliferation.[11] | [11] |
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Type | Xenograft Model | Chemotherapy Agent | This compound Dosage | Combination Effect | Reference |
| Pancreatic Cancer | AsPC-1 | Cisplatin | Not Specified | Suppressed tumor growth to half the size compared to cisplatin alone.[3][5] Tumor volume reduced to 44% of control with combination, vs. 77% with cisplatin alone and 70% with this compound alone.[6] | [3][5][6] |
| Ovarian Cancer | OVCAR-3 | Paclitaxel | Not Specified | 80% reduction in tumor burden with combination vs. 51% with paclitaxel alone and 38% with this compound alone.[7] | [7] |
| Nasopharyngeal Carcinoma | CNE-2Z | Monotherapy | 50 mg/kg, 75 mg/kg | Significantly reduced mean tumor burden compared to control.[12] | [12] |
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound in combination with chemotherapy is primarily mediated through the inhibition of the PI3K/Akt signaling pathway.
Caption: PI3K/Akt signaling pathway and points of intervention by this compound and chemotherapy.
Caption: General experimental workflow for evaluating this compound and chemotherapy combinations.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with a chemotherapy agent.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
Chemotherapy agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 2 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6][9]
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat the cells with this compound alone, the chemotherapy agent alone, or a combination of both for 24, 48, or 72 hours. Include untreated control wells.
-
After the incubation period, add 20-25 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 values can be determined using appropriate software.
Apoptosis Assay (Caspase-3 Activity Assay)
This colorimetric assay measures the activity of caspase-3, a key effector caspase in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 colorimetric assay kit (containing Ac-DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound and/or the chemotherapy agent as described for the cell viability assay.
-
Prepare cell lysates from the treated and untreated cells according to the kit manufacturer's instructions. This typically involves pelleting the cells and resuspending them in a lysis buffer.
-
Add 50-200 µg of protein from each cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.[2]
-
Measure the absorbance at 405 nm using a microplate reader.[13]
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.[13]
Western Blot for Akt Phosphorylation
This protocol is to assess the inhibition of the PI3K pathway by measuring the phosphorylation status of its downstream target, Akt.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and an antibody for a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Prepare cell lysates from cells treated with this compound and/or chemotherapy for the desired time points.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.[14]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with antibodies for total Akt and the loading control to ensure equal protein loading.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound and chemotherapy combinations. All animal experiments must be conducted in accordance with institutional and governmental guidelines.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1 x 10⁶ cancer cells (resuspended in culture medium or a mixture with Matrigel) into the flank of each mouse.[12]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound alone, chemotherapy agent alone, and the combination.
-
Administer the drugs via the appropriate route (e.g., intraperitoneal injection, oral gavage) at the predetermined doses and schedule. For example, this compound might be administered twice weekly.[12]
-
Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = (length x width²)/2).[12]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
Conclusion
The combination of the PI3K inhibitor this compound with conventional chemotherapy agents represents a rational and effective strategy to enhance anti-cancer efficacy and overcome chemoresistance. The protocols and data presented in these application notes provide a framework for researchers to investigate and validate the synergistic potential of such combination therapies in various cancer models. Careful experimental design and adherence to detailed protocols are essential for obtaining reproducible and meaningful results that can inform the development of novel cancer therapeutics.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. abcam.com [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Chemotherapeutic Drugs on Caspase-3 Activity, as a Key Biomarker for Apoptosis in Ovarian Tumor Cell Cultured as Monolayer. A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for LY294002 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY294002 is a potent and well-characterized inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2] It acts as an ATP-competitive inhibitor, binding to the kinase domain of PI3K enzymes.[1] While it is a broad-spectrum inhibitor of Class I PI3Ks, it's important to note that this compound is not entirely specific and can inhibit other kinases, particularly at higher concentrations.[3][4][5] These application notes provide detailed protocols for using this compound in various in vitro kinase assay formats to assess the activity of PI3Ks and other sensitive kinases.
Data Presentation
Table 1: Inhibitory Activity (IC50) of this compound against Various Kinases
| Kinase Target | IC50 Value | Assay Conditions |
| PI3Kα (p110α) | 0.5 µM | Cell-free assay[3][4] |
| PI3Kβ (p110β) | 0.97 µM | Cell-free assay[3][4] |
| PI3Kδ (p110δ) | 0.57 µM | Cell-free assay[3][4] |
| DNA-PK | 1.4 µM | Cell-free assay[4][6] |
| mTOR | 2.5 µM | Isolated from HeLa cells[3] |
| Casein Kinase 2 (CK2) | 98 nM | Cell-free assay[3][4] |
Signaling Pathway
The primary signaling pathway inhibited by this compound is the PI3K/Akt pathway. This pathway is crucial for regulating cell proliferation, survival, and growth.
Figure 1: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO and ethanol.[7] It is recommended to prepare a concentrated stock solution in DMSO.
-
Reconstitution: To prepare a 10 mM stock solution, reconstitute 1.5 mg of this compound (MW: 307.34 g/mol ) in 488 µl of high-quality, anhydrous DMSO.[7] For a 50 mM stock, use 98 µl of DMSO.[7]
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[7] The solution is stable for up to 3 months.[7]
Protocol 1: In Vitro Radiometric Kinase Assay for PI3K
This protocol is adapted from methodologies using purified recombinant enzymes and [γ-³²P]ATP to measure kinase activity.
Materials:
-
Purified, recombinant PI3K enzyme
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Substrate: Phosphatidylinositol (PI)
-
[γ-³²P]ATP
-
Cold ATP
-
96-well reaction plates
-
Phosphoric acid
-
Scintillation counter and vials
Workflow Diagram:
Figure 2: General workflow for an in vitro radiometric kinase assay.
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in the kinase reaction buffer to achieve the desired final concentrations for the assay. Remember to include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the diluted this compound or DMSO control.
-
Add Enzyme: Add the purified PI3K enzyme to each well.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate (Phosphatidylinositol), [γ-³²P]ATP, and cold ATP. A common ATP concentration used is 1 µM.[3][6][8]
-
Incubation: Incubate the reaction plate at room temperature (approximately 24°C) for a set period, for instance, 1 hour.[3][6][8]
-
Terminate Reaction: Stop the reaction by adding a solution like PBS or a strong acid.[3][6][8]
-
Detection: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each this compound concentration relative to the DMSO control. Calculate the IC50 value using a sigmoidal dose-response curve fit.[3][6]
Protocol 2: Non-Radioactive In Vitro Kinase Assay (ELISA-based)
This protocol describes a safer, ELISA-based method to measure kinase activity by detecting the phosphorylated product with a specific antibody. This example focuses on an Akt kinase assay, a downstream target of PI3K.
Materials:
-
Cell lysate containing Akt or purified Akt enzyme.
-
Akt Kinase Assay Kit (commercially available kits often include a GSK-3 fusion protein as a substrate, kinase buffer, ATP, and detection antibodies).[9]
-
This compound stock solution (10 mM in DMSO).
-
96-well plates (often pre-coated with the substrate).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 0.5 M H₂SO₄).
-
Microplate reader.
Procedure:
-
Prepare Lysates (if applicable): If using cell lysates, treat cells with different concentrations of this compound for a specified time (e.g., 1 hour) before lysis.[7] Prepare cell lysates according to standard protocols.[9]
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Reaction Setup: To each well of the substrate-coated plate, add the cell lysate or purified enzyme.
-
Add Inhibitor: Add the diluted this compound or DMSO control to the appropriate wells.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 30 minutes at 30°C).
-
Washing: Aspirate the reaction mixture and wash the wells multiple times with the wash buffer.
-
Primary Antibody: Add the primary antibody that specifically recognizes the phosphorylated substrate (e.g., phospho-GSK-3α/β).[9] Incubate as recommended.
-
Washing: Repeat the washing steps.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody. Incubate as recommended.
-
Washing: Repeat the washing steps.
-
Detection: Add the TMB substrate and incubate until a blue color develops.
-
Stop Reaction: Add the stop solution to turn the color yellow.
-
Quantification: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Protocol 3: Western Blot-Based Kinase Assay
This method assesses the activity of a kinase by detecting the phosphorylation of its direct substrate in a cell lysate or an in vitro reaction via Western blotting.
Materials:
-
Cell lysates or purified kinase and substrate.
-
This compound stock solution.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
Western blot transfer system and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Akt Ser473).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent detection reagent.
-
Imaging system.
Procedure:
-
Treat Cells or In Vitro Reaction:
-
Cell-based: Treat cultured cells with varying concentrations of this compound for a defined period. Prepare cell lysates.
-
In Vitro: Set up a kinase reaction with purified enzyme, substrate, ATP, and varying concentrations of this compound.
-
-
Protein Quantification: Determine the protein concentration of each lysate or reaction sample.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Western Blot Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the level of substrate phosphorylation at different this compound concentrations. Remember to also probe for the total, non-phosphorylated form of the substrate and a loading control (like β-actin) for normalization.[9]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: LY294002 Treatment for Studying Glioblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, aggressive invasion, and resistance to conventional therapies.[1][2] A critical signaling pathway often dysregulated in glioblastoma is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and motility.[3][4][5] LY294002 is a potent and specific cell-permeable inhibitor of PI3K, which acts by competing with ATP for binding to the catalytic subunit of PI3K.[3][6] This makes it a valuable tool for investigating the role of the PI3K/Akt pathway in glioblastoma cell lines and for evaluating potential therapeutic strategies targeting this pathway. These application notes provide an overview of the use of this compound in glioblastoma research, including its mechanism of action, effects on cellular processes, and detailed protocols for key experiments.
Mechanism of Action
This compound primarily functions as a pan-PI3K inhibitor, targeting the ATP-binding site of the enzyme.[3][6] This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[5] By blocking PI3K activity, this compound effectively downregulates the phosphorylation and activation of Akt, thereby inhibiting the entire PI3K/Akt/mTOR signaling cascade.[6][7] This pathway disruption affects numerous cellular functions that are crucial for glioblastoma progression.
Effects on Glioblastoma Cell Lines
Treatment of glioblastoma cell lines with this compound has been shown to elicit a range of anti-tumor effects:
-
Inhibition of Proliferation and Cell Growth: this compound consistently demonstrates a dose-dependent inhibition of cell proliferation and growth in various glioblastoma cell lines.[3][5]
-
Induction of Apoptosis: By downregulating the pro-survival signals of the Akt pathway, this compound can induce programmed cell death (apoptosis).[7][8] This is often characterized by the activation of caspases, such as caspase-3 and caspase-9, and an increase in the expression of pro-apoptotic proteins like Bax.[7][8]
-
Cell Cycle Arrest: this compound can arrest glioblastoma cells in the G1 phase of the cell cycle, preventing their progression to the S phase and subsequent division.[9]
-
Inhibition of Invasion and Migration: The invasive nature of glioblastoma is a major clinical challenge. This compound has been shown to reduce the invasive and migratory capabilities of glioblastoma cells, potentially through the downregulation of matrix metalloproteinases (MMPs) like MMP-9.[1][3]
-
Induction of Autophagy: In some contexts, inhibition of the PI3K/Akt/mTOR pathway by this compound can induce autophagy, a cellular self-degradation process.[6][10] The role of autophagy in this context is complex and can be either pro-survival or pro-death.
-
Sensitization to Chemotherapy and Radiotherapy: this compound can enhance the cytotoxic effects of standard glioblastoma therapies like temozolomide (TMZ) and radiation, suggesting its potential use in combination therapies.[6][7][11]
Data Presentation
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| PI3Kα | 0.5 | Radiometric Assay | [12] |
| PI3Kδ | 0.57 | Radiometric Assay | [12] |
| PI3Kβ | 0.97 | Radiometric Assay | [12] |
Note: Specific IC50 values for glioblastoma cell lines are not consistently reported in the provided search results. The table reflects the IC50 for the target enzymes.
Table 2: Experimental Conditions for this compound Treatment in Glioblastoma Cell Lines
| Cell Line(s) | This compound Concentration (µM) | Treatment Duration | Observed Effects | Reference(s) |
| U87, U251, T98G, MOGGCCM, C6 | 10 - 50 | 24 - 72 hours | Inhibition of proliferation, induction of apoptosis, cell cycle arrest, reduced invasion. | [3][6][7][8][9] |
| U87 | 20 | 24 hours | Reduced invasion ability to 52.2% of control. | [3] |
| C6 | 20 | 48 hours | Inhibition of proliferation to 78.7% of control. | [3] |
| T98G, MOGGCCM | 10 | 24 hours | Induction of autophagy (dominant in MOGGCCM) and apoptosis (dominant in T98G). | [6] |
| U87MG | 20 | 1 hour (pre-irradiation) | Increased radiosensitivity. | [11] |
| U343, U87 | Not specified | Not specified | Increased cytotoxicity of cisplatin. | [13] |
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of glioblastoma cells, which is an indicator of cell viability and proliferation.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)[14]
-
This compound stock solution (in DMSO)
-
96-well flat-bottomed tissue culture plates[14]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
DMSO
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into 96-well plates at a density of 1.5 x 10^4 cells/ml in 100 µl of complete culture medium and incubate for 24 hours to allow for cell attachment.[14]
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate cell viability as a percentage of the control.
References
- 1. This compound induces differentiation and inhibits invasion of glioblastoma cells by targeting GSK-3beta and MMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: current preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces differentiation and inhibits invasion of glioblastoma cells by targeting GSK-3beta and MMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3Kinase signaling in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of PI3K Pathway in Glioma Cell Resistance to Temozolomide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances cytotoxicity of temozolomide in glioma by down-regulation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and sorafenib as inhibitors of intracellular survival pathways in the elimination of human glioma cells by programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 13. Cisplatin associated with this compound increases cytotoxicity and induces changes in transcript profiles of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zebrafish Developmental Studies Using LY294002
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LY294002, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), in zebrafish developmental studies. The zebrafish (Danio rerio) serves as an excellent in vivo model for investigating fundamental biological processes and the effects of chemical compounds on vertebrate development.
Introduction to this compound
This compound is a morpholine-containing compound that acts as a strong, reversible inhibitor of all isoforms of PI3K by competing with ATP at the kinase domain.[1] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[2][3] In zebrafish, this pathway is essential for the proper development of various structures, including the brain, heart, and fins.[2][4] Inhibition of this pathway with this compound has been shown to induce a range of developmental defects, making it a valuable tool for studying the roles of PI3K signaling in embryogenesis.
Applications in Zebrafish Developmental Biology
-
Neurodevelopmental Studies: Investigating the role of PI3K/Akt signaling in brain size determination, neuronal survival, and patterning.[2][3]
-
Cardiovascular Development Research: Studying the effects of PI3K inhibition on heart formation and the development of pericardial edema.[4]
-
Appendage Development Models: Elucidating the signaling cascades, such as the interaction with FGF signaling, in pectoral fin development.[4]
-
Gastrulation and Cell Migration Analysis: Examining the role of PI3K in regulating cell motility and convergent extension movements during early embryogenesis.
-
Toxicology and Drug Screening: Assessing the developmental toxicity of compounds that may target the PI3K/Akt pathway.
Summary of Phenotypes Observed with this compound Treatment
| Developmental Stage | Phenotype | This compound Concentration | Reference |
| 24 hpf | Reduced brain and eye size | 8 µM, 10 µM, 16 µM | [2][4] |
| 24 hpf | Shortened body axis | 10 µM | [4] |
| 24 hpf | Uncharacteristic opacity in the head region | 8 µM, 16 µM | [2] |
| 48 hpf | Pericardial edema | 10 µM | [4] |
| 48 hpf | Hooked tail | 10 µM | [4] |
| 72 hpf | Reduced pectoral fins | 10 µM | [4] |
| Gastrulation | Inhibition of convergent extension | 5 µM |
Quantitative Data from this compound Studies in Zebrafish
The following tables summarize quantitative data from studies using this compound in zebrafish embryos.
Table 1: Effects of this compound on Morphological and Cellular Parameters
| Parameter | Treatment Group | Result | Reference |
| Brain Size | 8 µM, 16 µM this compound at 24 hpf | Significant reduction in brain thickness | [2] |
| Body Length | 8 µM, 16 µM this compound at 24 hpf | Dose-dependent decrease in overall body length | [2] |
| Apoptosis (Acridine Orange Staining) | 8 µM, 16 µM this compound at 24 hpf | Significant increase in apoptosis in the brain region | [2] |
| Akt Phosphorylation | 8 µM, 16 µM this compound at 24 hpf | Attenuated levels of phosphorylated Akt | [2] |
Table 2: Gene Expression Changes Following this compound Treatment
| Gene | Developmental Stage | Treatment | Effect on Expression | Reference |
| mkp3 | 24 hpf and 36 hpf | 10 µM this compound | Reduced expression in fin-bud mesenchyme and branchial arches | [4] |
| c-fos | 7 dpf larvae | Varying concentrations of this compound | Marked decrease in expression | [5] |
| PIK3CA, PIK3R1, AKT1, mTOR, Rps6, Rps6kb1 | Adult Brain | 100 nM this compound (intraperitoneal injection) | Significant reduction in mRNA levels | [5] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: General this compound Treatment of Zebrafish Embryos for Morphological Analysis
Materials:
-
This compound (stock solution in DMSO, e.g., 50 mM)
-
Zebrafish embryos
-
Embryo rearing medium (E3 medium)
-
Petri dishes
-
28.5°C incubator
-
Stereomicroscope
Procedure:
-
Stock Solution Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50 mM).[2] Store at -20°C.
-
Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in petri dishes containing E3 medium.
-
Treatment Initiation: At the desired developmental stage (e.g., 10 hours post-fertilization), remove the E3 medium and replace it with fresh E3 medium containing the desired final concentration of this compound (e.g., 8, 10, or 16 µM).[2][4] Prepare a vehicle control group with an equivalent concentration of DMSO.
-
Incubation: Incubate the embryos at 28.5°C for the desired duration (e.g., until 24, 48, or 72 hpf).
-
Phenotypic Observation: At the desired time points, dechorionate the embryos manually using forceps if necessary.[2] Observe and document the developmental phenotypes under a stereomicroscope. Capture images for later analysis and measurement of parameters like body length, eye size, and brain size.
Protocol 2: Assessment of Apoptosis using Acridine Orange Staining
Materials:
-
This compound-treated and control embryos
-
Acridine Orange (stock solution in water)
-
Embryo rearing medium (E3 medium)
-
Fluorescence microscope
Procedure:
-
Treatment: Treat zebrafish embryos with this compound as described in Protocol 1.
-
Dechorionation: At the desired endpoint (e.g., 24 hpf), dechorionate the embryos.[2]
-
Staining: Prepare a 5 µg/ml solution of Acridine Orange in E3 medium.[2] Incubate the dechorionated embryos in the staining solution for 30 minutes in the dark.
-
Washing: Wash the embryos several times with fresh E3 medium to remove excess stain.
-
Imaging: Mount the embryos and visualize apoptotic cells using a fluorescence microscope with the appropriate filter set. Apoptotic cells will exhibit bright green fluorescence.
-
Quantification: Capture images of the region of interest (e.g., the brain) and quantify the fluorescence intensity or the number of apoptotic cells using image analysis software.[2]
Protocol 3: Analysis of Akt Phosphorylation by Western Blotting
Materials:
-
This compound-treated and control embryos
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treatment and Lysis: Treat embryos with this compound as described in Protocol 1. At the desired endpoint, dechorionate and deyolk the embryos. Homogenize pools of embryos (e.g., 30 embryos per group) in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated Akt.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Akt compared to total Akt in treated versus control groups.[2]
Conclusion
This compound is a valuable pharmacological tool for dissecting the multifaceted roles of the PI3K/Akt signaling pathway during zebrafish development. By employing the protocols and considering the known phenotypic outcomes outlined in these notes, researchers can effectively investigate the genetic and cellular mechanisms underlying vertebrate embryogenesis and explore the potential developmental toxicity of novel therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crucial role of phosphatidylinositol 4-kinase IIIα in development of zebrafish pectoral fin is linked to phosphoinositide 3-kinase and FGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant action of a selective phosphatidylinositol-3-kinase inhibitor this compound in pentylenetetrazole-mediated convulsions in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting LY294002 solubility problems in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the PI3K inhibitor, LY294002, in aqueous buffers.
Troubleshooting Guide
Problem: Precipitate forms immediately upon adding this compound to my aqueous buffer.
Cause: this compound is a hydrophobic molecule with very low solubility in aqueous solutions.[1][2] Direct dissolution in buffers like PBS is often unsuccessful.[3]
Solution:
-
Prepare a concentrated stock solution in an organic solvent. The recommended solvent is Dimethyl Sulfoxide (DMSO).[3][4][5] Ethanol is also an option.[3][4]
-
Use a high-quality, anhydrous grade of DMSO. Moisture in DMSO can reduce the solubility of this compound.[6]
-
Serially dilute the stock solution. First, dilute the concentrated DMSO stock to an intermediate concentration with the same organic solvent or your cell culture medium/buffer. Then, add this intermediate dilution to your final aqueous buffer to reach the desired working concentration.[7] This gradual reduction in solvent polarity helps to prevent the compound from crashing out of solution.
-
Ensure the final concentration of the organic solvent is low. The residual amount of the organic solvent should be insignificant to avoid any physiological effects on your experimental system.[3] For most cell-based assays, the final DMSO concentration should be kept below 0.5%.
Problem: My this compound solution is cloudy or forms a precipitate over time in the incubator.
Cause: This can be due to several factors including temperature changes, interactions with components in the cell culture medium, or the final concentration of this compound exceeding its solubility limit in the aqueous environment.[8]
Solution:
-
Pre-warm your buffer/media. Before adding the this compound stock solution, warm your aqueous buffer or cell culture medium to 37°C. This can help to improve solubility.[7]
-
Use sonication. If precipitation occurs during dilution, gentle sonication in a water bath can help to redissolve the compound.[9]
-
Prepare fresh dilutions. Aqueous solutions of this compound are not stable for long-term storage. It is recommended to prepare fresh dilutions for each experiment and not to store them for more than one day.[3]
-
Check for media component interactions. High concentrations of salts or proteins in some complex media can contribute to the precipitation of hydrophobic compounds. If possible, simplify the buffer system for the duration of the treatment.
Problem: I need to prepare an this compound solution for in vivo studies and DMSO is not ideal.
Cause: While DMSO is excellent for in vitro stock solutions, its use in vivo can be limited by toxicity concerns at higher concentrations.
Solution:
For in vivo applications, a co-solvent system is often necessary to maintain this compound in solution. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or water.[6][10]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound?
A1: The most highly recommended solvent for preparing stock solutions of this compound is DMSO.[3][4][5] Ethanol is a viable alternative.[3][4]
Q2: What is the maximum solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between suppliers and batches. However, the following table summarizes approximate maximum concentrations.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO or ethanol should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C.[4][10] When stored properly, the lyophilized powder is stable for years, while solutions are stable for several months.[4][5]
Q4: Can I dissolve this compound directly in PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous buffers like PBS is not recommended due to its very low solubility, which is approximately 0.05 µg/ml.[3] It is best to first dissolve it in an organic solvent like DMSO.[3]
Q5: My this compound seems to have come out of solution. Can I still use it?
A5: If you observe precipitation, it is recommended to try and redissolve the compound by gentle warming to 37°C and sonication.[7][9] If the precipitate does not dissolve, it is best to prepare a fresh solution to ensure accurate dosing in your experiment.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 25 - 80 | ~81 - 260 | [3][4][6] |
| Ethanol | 15 - 50 | ~49 - 163 | [3][4][6] |
| Dimethyl Formamide | 25 | ~81 | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.6 | [3] |
| PBS (pH 7.2) | ~0.00005 | ~0.00016 | [3] |
| Water | Insoluble | Insoluble | [6] |
Note: The molecular weight of this compound is approximately 307.34 g/mol . The hydrochloride salt has a molecular weight of approximately 343.81 g/mol . Molarity calculations will vary depending on the form of the compound used.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the this compound: Accurately weigh out 1.5 mg of lyophilized this compound powder (MW ~307.34 g/mol ).
-
Add DMSO: Add 488 µL of high-quality, anhydrous DMSO to the powder.[5]
-
Dissolve: Vortex or gently warm the solution until the this compound is completely dissolved.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[5]
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution.
-
Prepare an intermediate dilution (optional but recommended): Dilute the 10 mM stock solution 1:10 in cell culture medium to create a 1 mM intermediate stock.
-
Prepare the final working concentration: Add the appropriate volume of the 1 mM intermediate stock to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of medium with a final this compound concentration of 10 µM, add 100 µL of the 1 mM intermediate stock.
-
Mix and use immediately: Gently mix the final solution and add it to your cells. Do not store the final aqueous dilution.[3]
Protocol 3: Formulation for in vivo Studies
-
Prepare a concentrated stock in DMSO: Dissolve this compound in DMSO at a high concentration (e.g., 50 mg/mL).[9]
-
Prepare the vehicle: In a separate tube, mix the other components of the vehicle. A common formulation is 4% DMSO, 30% PEG300, and 5% Tween 80 in sterile water or saline.[6]
-
Combine and mix: Add the concentrated this compound DMSO stock to the vehicle to achieve the final desired concentration (e.g., 5 mg/mL).[6]
-
Ensure clarity: The final solution should be clear. If it is turbid, gentle warming and sonication can be used to aid dissolution.[9] Use the formulation immediately after preparation.[6]
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
References
- 1. Encapsulation of PI3K Inhibitor this compound within Polymer Nanoparticles Using Ion Pairing Flash Nanoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PIK-inhibitors | PI3K | TargetMol [targetmol.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cell Line-Specific Sensitivity to LY294002 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3K inhibitor, LY294002.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] Its primary mechanism of action is to competitively bind to the ATP-binding site of the PI3K enzyme, thereby inhibiting its catalytic activity.[3] This blockade prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/Akt/mTOR signaling pathway.[3] This pathway is crucial for regulating cell proliferation, growth, survival, and motility.[4][5][6]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
The sensitivity of a cell line to this compound is influenced by several factors, including:
-
Genetic background: The mutational status of key genes in the PI3K/Akt pathway, such as PIK3CA and PTEN, can significantly impact sensitivity.[7] Cell lines with activating PIK3CA mutations or loss of the tumor suppressor PTEN are often more dependent on the PI3K pathway for survival and are thus more sensitive to its inhibition.
-
Expression levels of PI3K isoforms: The relative expression of different Class I PI3K isoforms (α, β, δ, γ) can vary between cell lines. This compound exhibits different potencies towards these isoforms, which can contribute to differential sensitivity.[8][9][10]
-
Activation of compensatory signaling pathways: Some cell lines can activate alternative survival pathways to bypass the PI3K blockade, leading to resistance.
-
Drug efflux pump activity: Overexpression of drug efflux pumps like BCRP/ABCG2 can reduce the intracellular concentration of this compound, thereby decreasing its efficacy.[11]
Q3: What are the known off-target effects of this compound?
While widely used as a PI3K inhibitor, this compound is known to have off-target effects, particularly at higher concentrations (typically above 10 μM).[1] These include the inhibition of other kinases such as:
-
mTOR (mammalian target of rapamycin): A key downstream effector of the PI3K/Akt pathway.[12][13]
-
DNA-dependent protein kinase (DNA-PK): Involved in DNA repair.[8][9][12][13]
-
Casein Kinase 2 (CK2): A serine/threonine kinase involved in various cellular processes.[8][9][10][12]
-
Pim-1: A proto-oncogene serine/threonine-protein kinase.[12]
-
Glycogen synthase kinase 3β (GSK3β) [12]
These off-target activities can contribute to the observed cellular effects and should be considered when interpreting experimental results.[12]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Akt Phosphorylation (p-Akt) on Western Blot
Possible Causes and Solutions:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of concentrations (e.g., 1-50 μM) and a fixed treatment time.[14]
-
-
Incorrect Treatment Time: The timing of p-Akt inhibition can be transient.
-
Poor this compound Solubility or Stability: this compound is poorly soluble in aqueous solutions.[1][16]
-
Solution: Prepare a fresh, concentrated stock solution in DMSO or ethanol.[1][2][15] When diluting into culture media, ensure thorough mixing to avoid precipitation. For long-term storage, keep the stock solution at -20°C and avoid multiple freeze-thaw cycles.[2][15] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[2][15]
-
-
Issues with Western Blotting Technique:
-
Solution: Ensure that phosphatase inhibitors are included in your lysis buffer to prevent dephosphorylation of Akt.[14][17] Use a blocking buffer such as 5% BSA in TBST for phospho-antibodies, as milk can sometimes interfere with detection.[14] Load a sufficient amount of protein (at least 20-30 µg of whole-cell extract).[17] Always include a positive control (e.g., lysate from cells stimulated to activate the PI3K pathway) and a negative control (vehicle-treated cells).[14][17]
-
Problem 2: Unexpected Cell Viability or Resistance to this compound
Possible Causes and Solutions:
-
Cell Line-Intrinsic Resistance: As discussed in the FAQs, some cell lines possess inherent resistance mechanisms.
-
Solution: Characterize the genetic background of your cell line, particularly the status of PIK3CA and PTEN. Consider using an alternative, more specific PI3K inhibitor if off-target effects or lack of potency are a concern.[13]
-
-
Acquired Resistance: Prolonged treatment with this compound can lead to the development of resistant cell populations.
-
Solution: Regularly check for changes in sensitivity and consider combination therapies to overcome resistance. For instance, combining this compound with other cytotoxic agents has shown to enhance efficacy in some cancer models.[18]
-
-
Paradoxical Activation of Akt: In some specific contexts, such as in certain drug-resistant pancreatic cancer cell lines, this compound has been observed to paradoxically enhance Akt phosphorylation.[3][19]
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A549 | Lung Carcinoma | 17.7 | MTT Assay (24h) | [8] |
| 786-0 | Renal Cell Carcinoma | 18.1 | Spectrophotometric (72h) | [8] |
| HCT116 | Colorectal Carcinoma | Varies | Varies | [20] |
| K562 | Chronic Myelogenous Leukemia | Varies | Varies | [20] |
| MCF7 | Breast Adenocarcinoma | Varies | Varies | [8] |
| PC-3 | Prostate Adenocarcinoma | Varies | Varies | [8] |
| U-87 MG | Glioblastoma | Varies | Varies | [8] |
| AsPC-1 | Pancreatic Cancer | ~10 (effective dose) | Cell Growth Assay | [18] |
| PANC-1 | Pancreatic Cancer | ~10 (effective dose) | Cell Growth Assay | [18] |
| CNE-2Z | Nasopharyngeal Carcinoma | 10-75 (dose-dependent apoptosis) | Flow Cytometry (24-48h) | [9] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[9]
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blotting for p-Akt (Ser473) and Total Akt
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[14][17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes at 100°C.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at a 1:2000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Stripping and Re-probing: To detect total Akt, the membrane can be stripped and re-probed with an antibody against total Akt, which serves as a loading control.
Mandatory Visualizations
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for lack of p-Akt inhibition after this compound treatment.
References
- 1. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The PI3K/Akt inhibitor this compound reverses BCRP-mediated drug resistance without affecting BCRP translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Modulating effect of the PI3-kinase inhibitor this compound on cisplatin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3K inhibitor this compound, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Best practices for preparing LY294002 for in vivo injections
This guide provides best practices, troubleshooting tips, and frequently asked questions for researchers preparing the PI3K inhibitor LY294002 for in vivo injections.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not dissolving in my aqueous buffer (PBS, Saline). What am I doing wrong?
A: This is a common issue. This compound is practically insoluble in water and aqueous buffers.[1] To achieve solubilization for in vivo use, a multi-step process involving an organic solvent is required. You must first dissolve the powder in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol before diluting it into a final, biocompatible vehicle.[1][2][3]
Troubleshooting Steps:
-
Use the correct primary solvent: Start with 100% DMSO or Ethanol.[2][3]
-
Ensure complete initial dissolution: After adding the solvent, ensure all powder is dissolved. Gentle warming or brief treatment in an ultrasonic bath can aid dissolution.[1]
-
Follow a proper dilution protocol: Do not add the dissolved stock directly to a large volume of aqueous buffer. This will cause the compound to precipitate immediately. See the detailed protocol below for a gradual dilution method.
Q2: What is the recommended vehicle for intraperitoneal (i.p.) injections of this compound?
A: There is no single universal vehicle, but a common strategy for hydrophobic compounds like this compound involves a three-part system: a primary organic solvent (DMSO), a surfactant to maintain solubility (e.g., Tween 80), and an aqueous buffer (e.g., saline or PBS). The key is to keep the percentage of organic solvent low in the final injection volume to minimize toxicity. A detailed, step-by-step protocol for preparing a standard vehicle is provided in the "Experimental Protocols" section.
Q3: How should I prepare and store stock solutions of this compound?
A: Proper storage is critical to maintain the compound's potency. Stock solutions should be prepared at a high concentration in DMSO.[1][2][3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2][3]
| Storage Condition | Duration | Reference |
| Lyophilized Powder | 24 months at -20°C, desiccated | [2][3] |
| Stock Solution in DMSO | Up to 3 months at -20°C | [2][3] |
| Stock Solution in Solvent | 1 year at -80°C | [4] |
Q4: My solution appears cloudy or has visible precipitate after adding the aqueous buffer. What should I do?
A: Cloudiness or precipitation indicates the compound is falling out of solution.
Troubleshooting Steps:
-
Order of addition is critical: Ensure you are adding the aqueous component to the DMSO/surfactant mixture, not the other way around.
-
Dilute slowly: Add the aqueous buffer in small increments while continuously vortexing or mixing. This gradual change in solvent polarity helps maintain solubility.
-
Check your concentrations: If the final concentration of this compound is too high for the chosen vehicle composition, it may precipitate. You may need to increase the percentage of DMSO or surfactant, or lower the final drug concentration.
-
Use a surfactant: A surfactant like Tween 80 is often essential for creating a stable microemulsion or suspension that keeps the drug evenly dispersed.
Q5: What is a typical dosage range for this compound in mouse models?
A: The effective dose of this compound is highly dependent on the animal model, tumor type, and treatment schedule. Doses reported in the literature vary widely. It is always recommended to perform a pilot study to determine the optimal, non-toxic dose for your specific model.
| Dosage | Animal Model | Administration Route & Schedule | Reference |
| 10 - 75 mg/kg | CNE-2Z Nasopharyngeal Carcinoma Xenograft | Intraperitoneal (i.p.), twice weekly for 4 weeks | [5][6] |
| 25 mg/kg | AsPC-1 Pancreatic Cancer Xenograft | Intraperitoneal (i.p.), twice weekly for 3 weeks | [7] |
| 100 mg/kg | OVCAR-3 Ovarian Carcinoma Xenograft | Intraperitoneal (i.p.), daily for up to 3 weeks | [1] |
Data & Protocols
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 15.37 mg/mL | [1] |
| Ethanol | ≥ 13.55 mg/mL | [1] |
| Water | Insoluble | [1] |
Stock Solution Preparation (Example)
| Desired Stock Concentration | Mass of this compound (MW: 307.34 g/mol ) | Volume of 100% DMSO | Reference |
| 10 mM | 1.5 mg | 488 µL | [2][3] |
| 50 mM | 1.5 mg | 98 µL | [2][3] |
Experimental Protocols
Recommended Protocol for Preparing this compound for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a common vehicle (5% DMSO, 5% Tween 80, 90% Saline) and is a general guideline. Researchers may need to optimize the vehicle composition for their specific dose and experimental needs.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile tube.
-
Initial Dissolution: Add the required volume of 100% DMSO to achieve a high-concentration primary stock. For example, to make a final injection solution of 10 mg/kg in a 100 µL volume for a 25g mouse (2.5 mg/mL), you might first dissolve 25 mg of this compound in 1 mL of DMSO (25 mg/mL stock). Vortex or sonicate briefly until fully dissolved.[1]
-
Add Surfactant: To the dissolved DMSO stock, add an equal volume of Tween 80. In this example, add 1 mL of Tween 80 to the 1 mL of DMSO stock. Vortex thoroughly to mix. This creates a 1:1 DMSO:Tween 80 mixture.
-
Gradual Aqueous Dilution: Slowly add the sterile saline (or PBS) dropwise to the DMSO/Tween 80 mixture while continuously and vigorously vortexing. It is crucial to add the aqueous phase slowly to prevent precipitation. Continue adding saline until the desired final volume is reached.
-
Final Concentration Check: Based on the example, if you take 0.2 mL of the 1:1 DMSO/Tween stock (containing 2.5 mg of this compound) and bring it to a final volume of 1 mL with saline, the final concentrations are:
-
This compound: 2.5 mg/mL
-
DMSO: 10%
-
Tween 80: 10%
-
Saline: 80%
-
Adjust volumes as needed for your target vehicle composition.
-
-
Administration: Administer the solution to the animal immediately after preparation. Do not store the final diluted solution for long periods as its stability is reduced.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound for in vivo injection.
PI3K/Akt Signaling Pathway Inhibition
Caption: this compound inhibits PI3K, blocking downstream Akt signaling.
References
- 1. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. This compound (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Modulating effect of the PI3-kinase inhibitor this compound on cisplatin in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deconvoluting LY294002 Effects on PI3K versus mTOR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to differentiate the effects of the dual PI3K/mTOR inhibitor, LY294002.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent downstream signaling effects after this compound treatment.
Possible Cause 1: Off-target effects.
This compound is known to inhibit other kinases besides PI3K and mTOR, such as DNA-PK, CK2, and Pim-1, which can lead to confounding results.[1][2]
-
Solution:
-
Use more specific inhibitors as controls: Compare the effects of this compound with more specific inhibitors for PI3K (e.g., isoform-specific inhibitors like Alpelisib for p110α) and mTOR (e.g., Rapamycin for mTORC1 or Torin1 for both mTORC1 and mTORC2).[3] This will help to attribute specific effects to either PI3K or mTOR inhibition.
-
Perform dose-response experiments: Use the lowest effective concentration of this compound to minimize off-target effects. A full dose-response curve can help identify the concentration range where the desired on-target inhibition is achieved with minimal off-target activity.
-
Validate findings with non-pharmacological methods: Use techniques like siRNA or shRNA to specifically knock down PI3K or mTOR and compare the phenotype to that observed with this compound treatment.
-
Possible Cause 2: Compensatory signaling pathways.
Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of feedback loops or alternative signaling pathways, masking the intended effect. For instance, mTORC1 inhibition can lead to a feedback activation of Akt.[3]
-
Solution:
-
Probe for feedback activation: When analyzing downstream signaling, include antibodies against key nodes in potential feedback loops. For example, when observing mTORC1 inhibition, also probe for phosphorylation of Akt at Ser473, which is mediated by mTORC2 and can be part of a feedback mechanism.
-
Use combination treatments: In some cases, co-treatment with an inhibitor of the compensatory pathway may be necessary to observe the desired effect. For example, combining this compound with a MEK inhibitor has been shown to be effective in some cancer cell lines where the MAPK pathway is activated as a compensatory response.
-
Possible Cause 3: Cell-type specific responses.
The architecture of the PI3K/mTOR signaling network can vary significantly between different cell types, leading to different responses to the same inhibitor.
-
Solution:
-
Thoroughly characterize your cell model: Before initiating experiments, perform baseline characterization of the PI3K/mTOR pathway in your specific cell line, including the expression levels of different PI3K isoforms and the basal activity of the pathway.
-
Consult literature for your specific cell type: Review published studies that have used this compound or other PI3K/mTOR inhibitors in the same or similar cell models to anticipate potential cell-type specific behaviors.
-
Problem 2: Difficulty in interpreting changes in Akt phosphorylation.
Possible Cause: Complex regulation of Akt phosphorylation sites.
Akt has two key phosphorylation sites, Threonine 308 (T308) and Serine 473 (S473), which are regulated by different upstream kinases (PDK1 and mTORC2, respectively).[4][5] this compound can affect both, making interpretation challenging.
-
Solution:
-
Analyze both phosphorylation sites: Always probe for phosphorylation at both T308 and S473. A decrease in p-Akt (T308) is more directly indicative of PI3K inhibition, as PDK1 is a direct downstream effector of PI3K. A decrease in p-Akt (S473) can be due to either PI3K inhibition (as mTORC2 is downstream of PI3K) or direct mTORC2 inhibition by this compound.
-
Use specific mTOR inhibitors for comparison: Compare the effects of this compound on p-Akt (S473) with that of a specific mTORC1/mTORC2 inhibitor like Torin1. If Torin1 and this compound produce a similar reduction in p-Akt (S473) while a PI3K-specific inhibitor does not, it suggests a direct effect on mTORC2.
-
Consider the temporal dynamics: Analyze Akt phosphorylation at different time points after this compound treatment. Early effects are more likely to be direct, while later effects might involve feedback loops.
-
Frequently Asked Questions (FAQs)
Q1: What are the reported IC50 values for this compound against PI3K and mTOR?
A1: The IC50 values for this compound can vary depending on the assay conditions. However, reported values generally fall in the following ranges:
-
PI3Kα: 0.5 µM
-
PI3Kβ: 0.97 µM
-
PI3Kδ: 0.57 µM
-
mTOR: 2.5 µM (in HeLa cells)[2]
It is important to note that while this compound inhibits both PI3K and mTOR, it is generally more potent against PI3K isoforms.
Q2: How can I experimentally distinguish between the PI3K- and mTOR-inhibitory effects of this compound?
A2: A combination of pharmacological and biochemical approaches is recommended:
-
Use of specific inhibitors: As mentioned in the troubleshooting guide, comparing the effects of this compound with a PI3K-specific inhibitor and an mTOR-specific inhibitor (like Rapamycin for mTORC1) is a powerful strategy.[6][7]
-
Analyze specific downstream effectors:
-
To assess PI3K activity , monitor the phosphorylation of Akt at T308.
-
To assess mTORC1 activity , monitor the phosphorylation of its direct downstream targets, such as p70S6K (at T389) and 4E-BP1 (at T37/46).
-
To assess mTORC2 activity , monitor the phosphorylation of Akt at S473.
-
-
In vitro kinase assays: If possible, perform in vitro kinase assays using purified PI3K and mTOR to directly measure the inhibitory activity of this compound on each enzyme.
Q3: What are the known off-target effects of this compound that I should be aware of?
A3: Besides PI3K and mTOR, this compound has been reported to inhibit several other kinases, including:
-
DNA-dependent protein kinase (DNA-PK) [1]
-
Casein Kinase 2 (CK2) [1]
-
Pim-1 kinase [1]
-
BET bromodomain proteins (BRD2, BRD3, BRD4) [8]
These off-target activities can contribute to the observed cellular effects and should be considered when interpreting your data.
Q4: Can I use the inactive analog of this compound as a negative control?
A4: Yes, LY303511 is a close structural analog of this compound that is inactive against PI3K.[8] Using LY303511 as a negative control can help to identify PI3K-independent effects of this compound. However, it is important to note that LY303511 has been shown to inhibit BET bromodomains, similar to this compound.[8]
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound against PI3K and mTOR
| Target | IC50 (µM) | Cell Line/Assay Condition | Reference |
| PI3Kα | 0.5 | Cell-free assay | [2] |
| PI3Kβ | 0.97 | Cell-free assay | [2] |
| PI3Kδ | 0.57 | Cell-free assay | [2] |
| mTOR | 2.5 | HeLa cells | [2] |
| PI3K | ~10 | Sf9 cells (His-tagged bovine) | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound (and other inhibitors as needed)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound and control inhibitors for the specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target | Phosphorylation Site | Pathway Readout |
| p-Akt | Thr308 | PI3K activity |
| p-Akt | Ser473 | mTORC2 activity |
| Akt | Total | Loading control |
| p-p70S6K | Thr389 | mTORC1 activity |
| p70S6K | Total | Loading control |
| p-4E-BP1 | Thr37/46 | mTORC1 activity |
| 4E-BP1 | Total | Loading control |
Protocol 2: Immunoprecipitation Kinase Assay for PI3K or mTOR
This protocol allows for the direct measurement of PI3K or mTOR kinase activity from cell lysates.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., CHAPS-based buffer)
-
Primary antibody for immunoprecipitation (e.g., anti-p110α for PI3K or anti-mTOR)
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Substrate (e.g., phosphatidylinositol for PI3K, or a peptide substrate for mTOR)
-
[γ-³²P]ATP or a non-radioactive ATP analog and corresponding detection reagents
-
Scintillation counter or appropriate detection system
Procedure:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the Western blot protocol, using a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with the primary antibody for 2-4 hours at 4°C, followed by incubation with Protein A/G agarose beads for 1-2 hours to pull down the kinase of interest.
-
Washing: Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the substrate and [γ-³²P]ATP (or non-radioactive equivalent). Incubate at 30°C for the appropriate time.
-
Termination and Detection: Stop the reaction and measure the incorporation of phosphate into the substrate using a scintillation counter or the appropriate detection method for the non-radioactive assay.
-
Analysis: Compare the kinase activity in samples treated with this compound to the vehicle control.
Visualizations
References
- 1. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT phosphorylation sites of Ser473 and Thr308 regulate AKT degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Longitudinal inhibition of PI3K/Akt/mTOR signaling by this compound and rapamycin induces growth arrest of adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The commonly used PI3-kinase probe this compound is an inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with LY294002 precipitating in cell culture media
Welcome to the technical support center for LY294002. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common issues encountered when using this compound in cell culture experiments, with a primary focus on addressing its precipitation in media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in cell culture media is a common issue stemming from its poor aqueous solubility.[1][2][3] This guide provides a systematic approach to diagnose and resolve this problem.
Visual Troubleshooting Workflow
The following diagram outlines a step-by-step process to troubleshoot this compound precipitation.
Caption: A step-by-step workflow for troubleshooting this compound precipitation in cell culture.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the best solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents like DMSO and ethanol.[4][5][6] DMSO is generally preferred for achieving higher stock concentrations.[4][7][8] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[8]
Q2: What are the recommended concentrations for stock solutions?
A2: Stock solutions are typically prepared at concentrations ranging from 10 mM to 50 mM in DMSO.[5][6] For a 10 mM stock, you can reconstitute 1.5 mg of this compound in 488 µl of DMSO. For a 50 mM stock, reconstitute 1.5 mg in 98 µl of DMSO.[6]
Q3: How should I store my this compound stock solution?
A3: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[5] In lyophilized form, the chemical is stable for 24 months. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[5][6]
Solubility and Precipitation
Q4: Why is my this compound precipitating when I add it to my cell culture media?
A4: this compound has very poor aqueous solubility.[2] Precipitation occurs when the concentration of this compound in the final culture medium exceeds its solubility limit. This is often due to the low final concentration of the organic solvent (e.g., DMSO) used to dissolve it. The solubility of this compound in PBS (pH 7.2) is extremely low, at approximately 0.05 µg/ml.[4]
Q5: How can I prevent this compound from precipitating in my cell culture media?
A5: To prevent precipitation, follow these steps:
-
Use a high-concentration stock solution: This minimizes the volume of organic solvent added to the media.
-
Ensure the final solvent concentration is low: The final concentration of DMSO or ethanol in the culture media should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[7][9]
-
Proper mixing technique: When diluting the stock solution into the media, add it dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.
-
Pre-warm the media: Adding the compound to pre-warmed media (37°C) can sometimes help maintain solubility.
-
Consider the media composition: While not extensively documented for this compound, components in complex media or serum could potentially interact with the compound. If issues persist, testing in a simpler buffered solution first might be informative.
Q6: I see precipitation even with low final DMSO concentrations. What else could be the problem?
A6: If precipitation still occurs, consider the following:
-
The working concentration of this compound may be too high. Even with proper dilution, if the final concentration of this compound is above its aqueous solubility limit, it will precipitate. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line.
-
The stock solution may have degraded or precipitated. Visually inspect your stock solution. If it is cloudy or contains visible precipitate, it should be gently warmed and sonicated to redissolve the compound.[7][10] If this fails, a fresh stock solution should be prepared.
Experimental Design
Q7: What is the typical working concentration for this compound in cell culture?
A7: The effective working concentration of this compound can vary depending on the cell type and the specific experimental goals. However, concentrations in the range of 10 µM to 50 µM are commonly used.[5][7][9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q8: How does this compound inhibit the PI3K/Akt pathway?
A8: this compound is a potent, cell-permeable, and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[2] It acts as an ATP-competitive inhibitor, binding to the kinase domain of the p110 catalytic subunit of PI3K, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream effectors such as Akt/PKB.[11]
Visual Representation of the PI3K/Akt Pathway and this compound Inhibition
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Data and Protocols
Quantitative Data Summary
| Solvent | Solubility of this compound | Reference |
| DMSO | 36 - 80 mg/mL | [4][7][8] |
| Ethanol | 16.5 - 50 mg/mL | [4][10] |
| PBS (pH 7.2) | ~0.05 µg/mL | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 307.34 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1.5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Vortex the tube until the powder is completely dissolved. If necessary, gently warm the solution or sonicate for a few minutes to aid dissolution.[7][10]
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Treatment of Cultured Cells with this compound
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Cultured cells ready for treatment
-
-
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 20 µM).
-
Calculate the volume of the 10 mM stock solution needed. For example, to make 10 mL of media with a final concentration of 20 µM:
-
(10 mM * V1) = (0.020 mM * 10 mL)
-
V1 = 0.002 mL or 2 µl
-
-
Aspirate the old media from your cells.
-
Add the appropriate volume of fresh, pre-warmed complete media to your cells.
-
Pipette the calculated volume of the 10 mM this compound stock solution directly into the fresh media in the culture vessel. It is crucial to add the small volume of the stock solution into the larger volume of media while gently swirling the plate or flask to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration is below 0.5% (in this example, 2 µl in 10 mL is 0.02%, which is well below the limit).
-
Return the cells to the incubator for the desired treatment duration.
-
Note: For sensitive cell lines, it is advisable to include a vehicle control (media with the same final concentration of DMSO) to account for any effects of the solvent.[7][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. This compound (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. This compound | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Phosphatidylinositol 3-kinase inhibitor(this compound) induces apoptosis of human nasopharyngeal carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Researcher's Guide: Utilizing LY303511 as a Negative Control for LY294002 in PI3K Pathway Experiments
This guide provides a comprehensive comparison of LY294002, a well-known phosphatidylinositol 3-kinase (PI3K) inhibitor, and its structural analog, LY303511, which serves as an essential negative control. For researchers investigating the PI3K/Akt/mTOR signaling pathway, understanding the specificities and potential off-target effects of these compounds is critical for accurate data interpretation. This document outlines their mechanisms of action, provides quantitative comparisons of their effects, and details experimental protocols for their use.
Mechanism of Action and Target Specificity
This compound is a potent and reversible inhibitor of all Class I PI3K isoforms (α, β, δ, and γ), acting as an ATP-competitive inhibitor at the kinase domain. Its inhibitory action blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K signaling cascade. This, in turn, prevents the downstream activation of key signaling proteins such as Akt and mTOR, which are involved in cell survival, proliferation, and growth.
LY303511 is a close structural analog of this compound but lacks the morpholine oxygen atom, rendering it inactive as a PI3K inhibitor.[1] This makes it an ideal negative control to distinguish the PI3K-dependent effects of this compound from its off-target activities. However, it is crucial to recognize that LY303511 is not biologically inert and exhibits its own off-target effects, some of which are shared with this compound.
Key Considerations:
-
Off-Target Effects of this compound: Besides PI3K, this compound has been shown to inhibit other kinases, including the mammalian target of rapamycin (mTOR), DNA-dependent protein kinase (DNA-PK), and casein kinase 2 (CK2).[2][3]
-
PI3K-Independent Effects of Both Compounds: Both this compound and LY303511 have been demonstrated to induce the production of intracellular hydrogen peroxide (H₂O₂) and promote apoptosis through mechanisms independent of PI3K inhibition.[2][4][5] They have also both been shown to inhibit CK2.[3]
Quantitative Comparison of this compound and LY303511
The following tables summarize the quantitative data on the inhibitory activities and cellular effects of this compound and LY303511.
Table 1: Kinase Inhibitory Activity
| Kinase | This compound IC₅₀ | LY303511 IC₅₀ | Reference(s) |
| PI3Kα | 0.5 µM | Inactive | [2] |
| PI3Kδ | 0.57 µM | Inactive | [2] |
| PI3Kβ | 0.97 µM | Inactive | [2] |
| DNA-PK | 1.4 µM | Not Reported | [2] |
| CK2 | 98 nM | ~10-fold higher than this compound | [2][3] |
| mTOR | Inhibition reported, specific IC₅₀ varies | Inhibition of mTOR-dependent phosphorylation of S6K reported | [6] |
Table 2: Cellular Effects (Data from LNCaP prostate cancer cells)
| Effect | This compound | LY303511 | Reference(s) |
| Induction of Apoptosis (Sub-G1 population) | ~25% at 25 µM | ~20% at 25 µM | [4] |
| Inhibition of Cell Proliferation | Significant inhibition | Significant inhibition | [4] |
| Induction of Intracellular H₂O₂ | Significant increase | Significant increase | [2][4] |
Experimental Protocols
To aid researchers in designing their experiments, detailed protocols for key assays are provided below.
Western Blot for Phospho-Akt (Ser473)
This protocol is designed to assess the inhibitory effect of this compound on the PI3K pathway by measuring the phosphorylation of its downstream target, Akt.
Materials:
-
Cell culture reagents
-
This compound and LY303511 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-Akt (total)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound, LY303511, or DMSO (vehicle control) for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Cell Viability Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound and LY303511
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, LY303511, or DMSO for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Mandatory Visualizations
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Comparing this compound and LY303511
Caption: A typical experimental workflow for comparing the effects of this compound and LY303511.
References
- 1. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] this compound and LY303511 sensitize tumor cells to drug-induced apoptosis via intracellular hydrogen peroxide production independent of the phosphoinositide 3-kinase-Akt pathway. | Semantic Scholar [semanticscholar.org]
- 6. LY303511 (2-piperazinyl-8-phenyl-4H-1-benzopyran-4-one) acts via phosphatidylinositol 3-kinase-independent pathways to inhibit cell proliferation via mammalian target of rapamycin (mTOR)- and non-mTOR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Measuring PI3K Activity Following LY294002 Treatment: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, the accurate measurement of Phosphoinositide 3-kinase (PI3K) activity is crucial for evaluating the efficacy of inhibitors like LY294002. This guide provides a comparative overview of common biochemical assays used to determine PI3K activity, complete with experimental data, detailed protocols, and visual workflows.
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] this compound is a potent and well-characterized inhibitor of PI3K, and this guide will explore various methods to quantify its inhibitory effects.[5][6]
Comparison of Biochemical Assays for PI3K Activity
A variety of assays are available to measure PI3K activity, ranging from indirect methods that assess downstream signaling events to direct in vitro kinase assays that quantify the enzymatic activity of PI3K itself. The choice of assay depends on factors such as the specific research question, required throughput, and available resources.
| Assay Type | Principle | Typical Readout | Advantages | Disadvantages |
| Western Blotting | Indirectly measures PI3K activity by detecting the phosphorylation of downstream targets, primarily Akt (at Ser473 and Thr308) and GSK3β.[7][8][9] | Chemiluminescence or fluorescence signal intensity of phosphorylated protein bands. | - Widely accessible and established technique.- Provides information on the downstream signaling cascade within a cellular context.- Can be semi-quantitative. | - Indirect measure of PI3K activity.- Lower throughput.- Can be influenced by other pathways that regulate Akt phosphorylation. |
| Radiometric Kinase Assay | Directly measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a lipid substrate (e.g., phosphatidylinositol).[10][11] | Scintillation counting of the radiolabeled lipid product. | - Direct and highly sensitive measure of kinase activity.- Considered a "gold standard" for in vitro kinase profiling. | - Requires handling of radioactive materials.- Low throughput.- Generates radioactive waste. |
| LanthaScreen™ TR-FRET Assay | A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It can be a binding assay that measures the displacement of a fluorescent tracer from the kinase by an inhibitor, or an activity assay that detects the phosphorylated product.[12][13][14] | TR-FRET ratio (emission at two wavelengths). | - Homogeneous (no-wash) format.- High throughput.- Non-radioactive.- Can be used for both binding and activity assays. | - Requires a plate reader with TR-FRET capabilities.- Potential for interference from fluorescent compounds. |
| PI3K-Glo™ Luminescence Assay | Measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[15] | Luminescence signal intensity. | - Homogeneous, "add-and-read" format.- High throughput and sensitive.- Non-radioactive.- Broad dynamic range. | - Indirectly measures kinase activity by quantifying a reaction product (ADP).- Requires a luminometer. |
| AlphaScreen® Assay | A bead-based proximity assay where the generation of PIP3 by PI3K brings donor and acceptor beads together, resulting in a chemiluminescent signal. | Chemiluminescent signal intensity. | - Homogeneous and highly sensitive.- Amenable to high-throughput screening.- Non-radioactive. | - Can be sensitive to light and colored compounds.- Requires specialized AlphaScreen-compatible reader. |
| ELISA-based Assay | A competitive enzyme-linked immunosorbent assay that detects the product of the PI3K reaction, PIP3. The amount of PIP3 produced is inversely proportional to the signal generated. | Colorimetric or fluorometric signal. | - Non-radioactive.- Relatively easy to perform with standard laboratory equipment. | - Requires multiple wash steps (heterogeneous).- Lower throughput compared to homogeneous assays. |
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor. The following table summarizes reported IC50 values for this compound against different Class I PI3K isoforms, as determined by various biochemical assays.
| PI3K Isoform | Assay Type | This compound IC50 (µM) | Reference |
| PI3Kα (p110α) | Radiometric | 0.5 | [10][16][17] |
| PI3Kβ (p110β) | Radiometric | 0.97 | [10][16][17] |
| PI3Kδ (p110δ) | Radiometric | 0.57 | [10][16][17] |
| PI3Kγ (p110γ) | Not Specified | ~15 | [6] |
| PI3K (Bovine) | Not Specified | 1.4 | [5][18] |
| PI3K | Kinase-Glo™ | 9 | [19] |
Note: IC50 values can vary depending on the specific experimental conditions, such as ATP and substrate concentrations.
Experimental Protocols
Western Blotting for Phospho-Akt (Ser473)
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with desired concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control like β-actin or GAPDH.[7]
In Vitro Radiometric PI3K Kinase Assay
-
Kinase Reaction Setup: In a microfuge tube, combine purified recombinant PI3K enzyme, the lipid substrate (e.g., phosphatidylinositol), and the kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 10-60 minutes).[10][11]
-
Reaction Termination: Stop the reaction by adding a solution like PBS.[10][11]
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
Separation of Products: Separate the radiolabeled lipid product (phosphatidylinositol-3-phosphate) from the unreacted [γ-³²P]ATP, typically by thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of radioactivity in the product spot using a phosphorimager or by scintillation counting.
-
Data Analysis: Determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.
Visualizing the Process
PI3K Signaling Pathway
References
- 1. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic effects of phenylhexyl isothiocyanate and this compound on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (SF 1101) | PI3K inhibitor | TargetMol [targetmol.com]
- 11. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. promega.es [promega.es]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 19. promega.com.br [promega.com.br]
Confirming the Specificity of LY294002 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
LY294002 is a widely utilized cell-permeable, potent, and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3] While it serves as an invaluable tool for dissecting the PI3K/Akt/mTOR signaling pathway, a critical consideration is its off-target effects.[4][5][6][7] This guide provides a comprehensive framework for researchers to rigorously confirm the specificity of this compound in a new cell line by comparing its performance against alternative inhibitors and employing robust experimental controls.
This guide outlines a series of experiments to de-risk this ambiguity, presenting clear protocols and data interpretation strategies.
Comparative Analysis of PI3K Inhibitors
To ascertain the on-target effects of this compound, it is essential to compare its activity with other well-characterized PI3K inhibitors.
| Inhibitor | Mechanism of Action | Primary Target(s) | Known Off-Targets | Recommended Concentration Range |
| This compound | Reversible, ATP-competitive | Class I PI3Ks (α, β, δ)[2][4] | mTOR, DNA-PK, CK2, Pim-1, BET bromodomains[3][4][5] | 10-50 µM |
| Wortmannin | Irreversible, covalent | Pan-PI3K | Myosin light chain kinase (MLCK), Polo-like kinase 1 (PLK1) | 10-100 nM |
| GDC-0941 (Pictilisib) | Reversible, ATP-competitive | Pan-Class I PI3K | More selective than this compound | 0.1-1 µM |
| BKM120 (Buparlisib) | Reversible, ATP-competitive | Pan-Class I PI3K | Minor off-target effects on other kinases | 0.5-5 µM |
| LY303511 | Inactive analog of this compound | None (Negative Control)[9] | Potential for non-PI3K related off-target effects[9] | Same as this compound |
Experimental Protocols
To confirm the specificity of this compound, a multi-pronged approach is recommended, combining biochemical, cellular, and functional assays.
Western Blotting for Downstream Signaling
This experiment assesses the phosphorylation status of key proteins downstream of PI3K. A specific inhibitor should reduce the phosphorylation of these targets.
Protocol:
-
Cell Culture and Treatment: Plate the new cell line and allow for attachment. Treat cells with a dose-range of this compound, Wortmannin, GDC-0941, BKM120, and LY303511 for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-S6 ribosomal protein, total S6, and a loading control (e.g., GAPDH or β-actin).[10][11]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Data Presentation:
| Treatment | p-Akt (Ser473) / Total Akt Ratio | p-Akt (Thr308) / Total Akt Ratio | p-S6 / Total S6 Ratio |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | |||
| This compound (50 µM) | |||
| Wortmannin (100 nM) | |||
| GDC-0941 (1 µM) | |||
| BKM120 (5 µM) | |||
| LY303511 (50 µM) |
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K in the presence of the inhibitors.
Protocol:
-
Immunoprecipitation of PI3K (Optional): Lyse cells and immunoprecipitate the p85 regulatory subunit of PI3K using a specific antibody.
-
Kinase Reaction: In a kinase buffer, combine the immunoprecipitated PI3K or recombinant PI3K with PIP2 substrate, ATP (can be radiolabeled with γ-³²P), and the inhibitors at various concentrations.
-
Lipid Extraction and Detection: Stop the reaction and extract the lipids. The production of PIP3 can be quantified by:
-
Radiometric Assay: Separate the lipids by thin-layer chromatography (TLC) and detect the radiolabeled PIP3 by autoradiography.[12]
-
ELISA-based Assay: Use a competitive ELISA kit where a PIP3-binding protein is coated on a plate, and the amount of PIP3 produced in the reaction competes for binding.[13]
-
-
Data Analysis: Calculate the IC50 value for each inhibitor.
Data Presentation:
| Inhibitor | IC50 (µM) |
| This compound | |
| Wortmannin | |
| GDC-0941 | |
| BKM120 | |
| LY303511 |
Cell Viability and Proliferation Assays
These assays determine the functional consequence of PI3K inhibition on cell growth and survival.
Protocol:
-
Cell Seeding: Seed the new cell line in 96-well plates.
-
Treatment: Treat the cells with a range of concentrations for each inhibitor (this compound, Wortmannin, GDC-0941, BKM120, and LY303511) for 24-72 hours.
-
Viability/Proliferation Measurement: Assess cell viability using one of the following methods:
-
Data Analysis: Plot dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Data Presentation:
| Inhibitor | GI50 (µM) |
| This compound | |
| Wortmannin | |
| GDC-0941 | |
| BKM120 | |
| LY303511 |
Mandatory Visualizations
dot
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
dot
Caption: Experimental workflow for confirming this compound specificity.
dot
Caption: Logical comparison of this compound with alternative inhibitors.
Interpretation of Results
By systematically applying these experimental approaches, researchers can build a strong case for the specificity of this compound in their cell line of interest.
-
On-target effect: If this compound, Wortmannin, GDC-0941, and BKM120 all inhibit Akt phosphorylation, reduce PI3K activity, and decrease cell viability, while the inactive analog LY303511 has no effect, it strongly suggests that the observed effects of this compound are mediated through PI3K inhibition.
By adhering to this rigorous comparative framework, researchers can confidently validate the mechanism of action of this compound in their specific cellular context, ensuring the integrity and reproducibility of their findings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the specificity of the PI3K family inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. echelon-inc.com [echelon-inc.com]
- 14. researchgate.net [researchgate.net]
- 15. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional Testing to Characterize and Stratify PI3K Inhibitor Responses in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Off-Targets of LY294002: A Chemical Proteomics Comparison
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The small molecule LY294002 has been a cornerstone in cell signaling research for decades, widely used as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). However, its utility is often complicated by a lack of specificity, leading to a range of off-target effects that can confound experimental results. This guide provides a comprehensive comparison of this compound's off-target profile, identified through chemical proteomics, with other PI3K inhibitors. We present quantitative data, detailed experimental protocols, and visual pathways to offer a clearer understanding of its complex pharmacology.
At a Glance: Off-Target Profiles of PI3K Inhibitors
The following table summarizes the known on-target and off-target activities of this compound in comparison to other notable PI3K inhibitors. This data, compiled from various chemical proteomics and kinase profiling studies, highlights the promiscuous nature of this compound.
| Inhibitor | Primary Target(s) | Key Off-Targets Identified by Chemical Proteomics | Notes |
| This compound | PI3K (pan-isoform) | Kinases : mTOR, DNA-PK, CK2, GSK3β, PIM1 Non-Kinases : BRD2, BRD3, BRD4, VCP, ALDH2 | Broad-spectrum inhibitor with significant off-target effects on both kinases and non-kinase proteins. |
| Wortmannin | PI3K (pan-isoform, irreversible) | PLK1, PLK3, mTOR, DNA-PK, PI4K, MLCK, MAPK | A fungal metabolite that acts as a covalent, irreversible inhibitor with a distinct set of off-targets. |
| Idelalisib | PI3Kδ | High selectivity for the p110δ isoform. | Approved for certain B-cell malignancies; off-target effects are generally less pronounced than pan-PI3K inhibitors. |
| Alpelisib (BYL719) | PI3Kα | Selective for the p110α isoform. | Approved for certain breast cancers; designed for improved selectivity to reduce off-target toxicities. |
| Taselisib (GDC-0032) | PI3Kα, δ, γ (β-sparing) | Potent inhibitor of multiple PI3K isoforms, sparing PI3Kβ. | Demonstrates a degree of isoform selectivity within the PI3K family. |
Delving Deeper: Quantitative Analysis of this compound Off-Targets
A pivotal chemical proteomics study utilized an immobilized analog of this compound (PI828) to capture interacting proteins from cell lysates. The identified proteins were then quantified, revealing a wide array of off-targets. The table below presents a selection of these off-targets and their functional classifications.
| Protein | Function | Significance of Off-Target Inhibition |
| BRD4 | Bromodomain and Extra-Terminal domain (BET) protein, transcriptional regulator | Inhibition can lead to broad changes in gene expression, independent of PI3K signaling. |
| VCP/p97 | AAA+ ATPase involved in protein quality control, ubiquitin-proteasome system, and autophagy | Disruption of VCP function can have profound effects on cellular proteostasis. |
| ALDH2 | Aldehyde Dehydrogenase 2, involved in detoxification and metabolism | Inhibition may alter cellular metabolism and response to oxidative stress. |
| mTOR | Serine/threonine kinase, central regulator of cell growth, proliferation, and metabolism | A known off-target, contributing to the potent effects of this compound on cell growth. |
| DNA-PK | DNA-dependent protein kinase, involved in DNA repair | Inhibition can sensitize cells to DNA damaging agents. |
| CK2 | Casein Kinase 2, involved in cell growth, proliferation, and apoptosis | A common off-target of kinase inhibitors with broad cellular functions. |
| GSK3β | Glycogen Synthase Kinase 3 beta, key regulator of numerous signaling pathways | Inhibition can impact a wide range of cellular processes, including metabolism and development. |
Experimental Protocols: A Guide to Chemical Proteomics
The identification of kinase inhibitor off-targets is heavily reliant on chemical proteomics. Below is a detailed methodology based on the successful application of this technique for this compound.
Synthesis and Immobilization of this compound Analog (PI828)
-
Synthesis of PI828: The this compound analog, PI828, which contains a linker for immobilization, is synthesized from a precursor like 8-bromo-2-morpholin-4-yl-chromen-4-one.
-
Immobilization:
-
Epoxy-activated Sepharose 6B beads are washed and prepared for coupling.
-
PI828 is coupled to the Sepharose beads in a suitable solvent (e.g., a mixture of DMF and water) at an elevated temperature.
-
The remaining active epoxy groups on the beads are blocked with a quenching agent like ethanolamine.
-
Control beads are prepared by blocking the epoxy groups without the addition of PI828.
-
Affinity Pull-Down Assay
-
Cell Lysis:
-
Harvest cultured cells (e.g., WEHI231 lymphoma cells) and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 5 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the PI828-coupled Sepharose beads or control beads for several hours at 4°C with gentle rotation.
-
For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the beads.
-
Wash the beads extensively with wash buffer (e.g., lysis buffer with a higher salt concentration) to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free this compound).
-
Protein Identification by LC-MS/MS
-
Gel Electrophoresis and In-Gel Digestion:
-
Separate the eluted proteins by 1D SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the entire gel lane or specific bands of interest.
-
Destain, reduce, and alkylate the proteins within the gel pieces.
-
Digest the proteins into peptides using trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Extract the peptides from the gel pieces.
-
Analyze
-
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for LY294002 Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of LY294002, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate methodology for their drug discovery and development needs.
Introduction to this compound and Target Validation
This compound is a well-characterized, cell-permeable inhibitor of PI3Ks, key enzymes in the PI3K/AKT/mTOR signaling pathway that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making PI3K an attractive therapeutic target.[4][5] While this compound is known to primarily target PI3K, it has been reported to have off-target effects on other kinases such as mTOR, DNA-dependent protein kinase (DNA-PK), and casein kinase 2 (CK2). Therefore, robust target validation methods are crucial to accurately assess its mechanism of action and cellular selectivity.
Target validation confirms that a drug molecule interacts with its intended target protein in a cellular environment. This is a critical step in drug development to ensure that the observed phenotypic effects are a direct consequence of on-target activity. CETSA has emerged as a powerful technique for directly measuring drug-target engagement in intact cells and tissues.[6]
Comparison of Target Validation Methodologies
Several techniques are available for assessing drug-target engagement. This guide focuses on comparing CETSA with two prominent label-free alternatives: Drug Affinity Responsive Target Stability (DARTS) and HSP90 Inhibitor Protein Stability Assay (HIPStA).
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | HSP90 Inhibitor Protein Stability Assay (HIPStA) |
| Principle | Ligand binding increases the thermal stability of the target protein, preventing its heat-induced aggregation. | Ligand binding protects the target protein from proteolytic degradation. | Ligand binding stabilizes the target protein against degradation induced by an HSP90 inhibitor. |
| Primary Readout | Quantification of soluble protein remaining after heat treatment. | Quantification of intact protein remaining after protease treatment. | Quantification of intact protein remaining after HSP90 inhibitor treatment. |
| Detection | Western Blot, ELISA, Mass Spectrometry, AlphaScreen, etc. | Western Blot, Mass Spectrometry. | Western Blot, ELISA, etc. |
| Advantages | - Applicable in intact cells and tissues.- No modification of compound or target is required.- Can be adapted to high-throughput formats. | - Does not rely on thermal stability changes.- Can identify targets for which thermal shift is not detectable. | - High-throughput potential.- Does not require heating instrumentation. |
| Limitations | - Not all proteins exhibit a significant thermal shift upon ligand binding.- Can be influenced by downstream cellular events. | - Requires careful optimization of protease digestion.- May not be suitable for proteins resistant to proteolysis. | - Relies on the target protein being a client of HSP90.- Indirect measure of stability. |
Experimental Data: CETSA for PI3K Inhibitor Target Validation
Table 1: Representative Isothermal Dose-Response CETSA Data for a PI3Kα Inhibitor
| Inhibitor Concentration (µM) | Remaining Soluble PI3Kα (% of control) |
| 0 (DMSO) | 100 |
| 0.1 | 125 |
| 1 | 160 |
| 10 | 210 |
| 50 | 230 |
Data is illustrative and based on trends observed for PI3K inhibitors in published literature.
Table 2: Representative Thermal Shift Data for a PI3Kα Inhibitor
| Treatment | Apparent Aggregation Temperature (Tagg) of PI3Kα (°C) | Thermal Shift (ΔTagg) (°C) |
| DMSO (Vehicle) | 48.5 | - |
| PI3Kα Inhibitor (10 µM) | 54.2 | +5.7 |
Data is illustrative and based on trends observed for PI3K inhibitors in published literature.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol is adapted from methodologies used for other PI3K inhibitors and is suitable for Western blot-based detection.[7]
1. Cell Culture and Treatment: a. Culture a suitable cell line (e.g., HCT116) to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or DMSO (vehicle control) for 1-3 hours at 37°C.
2. Cell Harvesting and Lysis: a. Harvest cells by scraping and wash with ice-cold PBS containing protease and phosphatase inhibitors. b. Resuspend the cell pellet in PBS with inhibitors and divide into aliquots for heat treatment.
3. Heat Treatment: a. For generating a melt curve, heat the cell aliquots (for both DMSO and this compound treated) at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a PCR thermocycler, followed by cooling to 4°C for 3 minutes. b. For isothermal dose-response, heat all samples (different this compound concentrations) at a single pre-determined temperature (e.g., 52°C) for 3 minutes.
4. Lysis and Protein Quantification: a. Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by room temperature). b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. c. Collect the supernatant containing the soluble protein fraction. d. Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA).
5. Western Blot Analysis: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with a primary antibody specific for PI3K (e.g., PI3K p110α) and a loading control (e.g., GAPDH). d. Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system. e. Quantify the band intensities to determine the amount of soluble PI3K at each temperature or drug concentration.
Drug Affinity Responsive Target Stability (DARTS) Protocol
1. Cell Lysis: a. Harvest and wash cells as described in the CETSA protocol. b. Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing 0.2-1% Triton X-100) supplemented with protease inhibitors. c. Centrifuge to pellet cell debris and collect the supernatant.
2. Compound Incubation: a. Aliquot the cell lysate and incubate with varying concentrations of this compound or DMSO for 1 hour at room temperature.
3. Protease Digestion: a. Add a protease (e.g., thermolysin or pronase) to each lysate aliquot. The optimal protease concentration and digestion time need to be empirically determined. b. Incubate for a specific time (e.g., 10-30 minutes) at room temperature. c. Stop the digestion by adding a protease inhibitor (e.g., EDTA for thermolysin).
4. Western Blot Analysis: a. Analyze the samples by SDS-PAGE and Western blotting as described in the CETSA protocol to detect the intact PI3K protein.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: The logical relationship of target validation assays like CETSA and DARTS.
References
- 1. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 2. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 3. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 6. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 7. frontiersin.org [frontiersin.org]
A Tale of Two Inhibitors: A Comparative Guide to Reversible vs. Irreversible PI3K Inhibition
In the intricate world of cellular signaling, the Phosphoinositide 3-kinase (PI3K) pathway stands as a central regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in diseases like cancer has made it a prime target for therapeutic intervention. Among the arsenal of chemical tools used to dissect and target this pathway, two compounds have achieved prominence: LY294002 and wortmannin. While both effectively inhibit PI3K, they do so through distinct mechanisms—reversible and irreversible inhibition, respectively. This guide provides a detailed comparison of these two seminal inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their properties, experimental applications, and key differences.
At a Glance: Key Differences Between this compound and Wortmannin
| Feature | This compound | Wortmannin |
| Mechanism of Action | Reversible, ATP-competitive | Irreversible, covalent binder |
| Binding Site | Binds to the ATP-binding pocket of the PI3K catalytic subunit.[1] | Covalently binds to a lysine residue in the ATP-binding pocket of the PI3K catalytic subunit.[1] |
| Potency (IC50) | Generally in the low micromolar (µM) range (e.g., 1.4 µM).[2] | Highly potent, with IC50 values in the low nanomolar (nM) range (e.g., 4.7 nM).[2] |
| Selectivity | Broad-spectrum inhibitor of Class I PI3Ks. Also inhibits other kinases like mTOR, DNA-PK, and CK2.[3][4][5] | Pan-inhibitor of PI3K isoforms. Also inhibits other PIKK family members like mTOR, ATM, and DNA-PK.[5] |
| Stability | More stable in solution.[5] | Unstable in aqueous solutions with a short half-life.[3][5] |
| Cellular Effects | Can induce apoptosis, cell cycle arrest, or autophagy.[1] In some resistant cancer cells, it can paradoxically enhance AKT phosphorylation.[1][6][7] | Potently inhibits PI3K signaling, leading to apoptosis and inhibition of cell proliferation.[8] Its irreversible nature can lead to a more sustained inhibition. |
Delving Deeper: Mechanism of Action and Structural Insights
The fundamental difference between this compound and wortmannin lies in their mode of interaction with the PI3K enzyme. This compound, a synthetic molecule derived from quercetin, acts as a classical competitive inhibitor.[5] It reversibly binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, competing with the enzyme's natural substrate, ATP.[1] This reversible nature means that its inhibitory effect can be overcome by increasing the concentration of ATP or by washing the compound out of the system.
In contrast, wortmannin, a fungal metabolite, is an irreversible inhibitor.[1] It forms a covalent bond with a conserved lysine residue within the ATP-binding site of PI3K.[1] This covalent modification permanently inactivates the enzyme. The irreversible binding of wortmannin results in a more sustained and potent inhibition of PI3K activity compared to the reversible inhibition by this compound.
Structural studies have revealed that while both inhibitors target the same general region of the PI3K enzyme, their binding orientations differ. Wortmannin's structure allows it to fit snugly and almost completely fill the active site, inducing a conformational change in the catalytic domain.[9] this compound, however, occupies only a portion of the active site.[1]
Visualizing the PI3K Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical PI3K signaling pathway and the points of intervention for both this compound and wortmannin.
Caption: The PI3K signaling pathway and points of inhibition by this compound and wortmannin.
Performance in Experimental Settings: A Head-to-Head Comparison
The differing mechanisms of this compound and wortmannin translate to distinct behaviors in experimental settings.
Potency and Duration of Action: Wortmannin is significantly more potent than this compound, with its irreversible binding leading to a longer-lasting inhibition of PI3K signaling. This can be advantageous in experiments where a sustained blockade of the pathway is desired. However, the high potency and irreversibility also mean that off-target effects can be more pronounced and persistent.
Specificity and Off-Target Effects: Both inhibitors are known to have off-target effects, particularly at higher concentrations. They can inhibit other members of the PI3K-related kinase (PIKK) family, such as mTOR, ataxia-telangiectasia mutated (ATM), and DNA-dependent protein kinase (DNA-PK).[5] this compound has also been reported to inhibit casein kinase 2 (CK2).[4] Researchers should be mindful of these off-target effects and use the lowest effective concentration possible, along with appropriate controls.
Cellular Responses: In many cell types, both inhibitors effectively block downstream signaling from PI3K, leading to decreased phosphorylation of AKT and subsequent effects on cell proliferation and survival. However, some studies have reported paradoxical effects of this compound. For instance, in certain gemcitabine-resistant pancreatic cancer cell lines, this compound was found to enhance AKT phosphorylation, a phenomenon not observed with wortmannin.[1][6][7] This highlights the importance of empirically determining the effects of these inhibitors in the specific experimental system being studied.
Experimental Protocols
Here are detailed methodologies for key experiments used to compare PI3K inhibitors.
Western Blotting for AKT Phosphorylation
This technique is used to assess the phosphorylation status of AKT, a key downstream effector of PI3K.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. The following day, treat the cells with various concentrations of this compound, wortmannin, or a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (e.g., at Ser473) and total AKT overnight at 4°C.
-
Detection: The following day, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-AKT signal to the total AKT signal.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound and wortmannin for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of purified PI3K in the presence of inhibitors.
-
Reaction Setup: In a microplate, combine purified PI3K enzyme, a lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2), and the inhibitor (this compound or wortmannin) at various concentrations in a kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at room temperature or 30°C for a specific period.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., containing EDTA).
-
Detection of Product: Separate the product of the reaction (phosphatidylinositol-3,4,5-trisphosphate, PIP3) from the substrate using thin-layer chromatography (TLC) or capture it on a membrane or plate.
-
Quantification: Quantify the amount of product formed. If using radiolabeled ATP, this can be done by autoradiography and densitometry. Alternatively, enzyme-linked immunosorbent assay (ELISA)-based methods can be used to detect the PIP3 product.
-
IC50 Determination: Plot the percentage of PI3K activity against the inhibitor concentration to determine the IC50 value.
Visualizing the Experimental Workflow
The following diagram outlines a typical workflow for comparing the effects of this compound and wortmannin.
Caption: A typical experimental workflow for comparing PI3K inhibitors.
Conclusion: Choosing the Right Tool for the Job
Both this compound and wortmannin have been invaluable tools in elucidating the multifaceted roles of the PI3K signaling pathway. The choice between these two inhibitors depends largely on the specific experimental question.
Wortmannin is the inhibitor of choice when high potency and sustained, irreversible inhibition are required. Its nanomolar efficacy makes it a powerful tool for achieving a complete and lasting shutdown of PI3K activity. However, its instability and potential for more persistent off-target effects necessitate careful handling and interpretation of results.
This compound , with its reversible mechanism and greater stability, offers more flexibility in experimental design. It is particularly useful for studies where a transient or reversible inhibition of PI3K is desired. Its lower potency compared to wortmannin may be advantageous in minimizing off-target effects at carefully titrated concentrations.
Ultimately, a thorough understanding of the distinct properties of these reversible and irreversible inhibitors is crucial for designing rigorous experiments and accurately interpreting the data. As the field of PI3K research continues to evolve with the development of more isoform-specific and clinically relevant inhibitors, the foundational knowledge gained from studying this compound and wortmannin remains indispensable.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K inhibitor this compound, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PI3-kinase inhibitors this compound and wortmannin have different effects on proliferation of murine embryonic stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural determinants of phosphoinositide 3-kinase inhibition by wortmannin, this compound, quercetin, myricetin, and staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
A Researcher's Guide to Differentiating PI3K-Dependent and Independent Signaling Using LY294002 and LY303511
For researchers, scientists, and drug development professionals, understanding the intricacies of cellular signaling pathways is paramount. The phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target in cancer research. LY294002 is a widely used inhibitor of PI3K. However, its utility can be complicated by off-target, PI3K-independent effects. This guide provides a comprehensive comparison of this compound and its inactive analog, LY303511, to aid in the accurate assessment of PI3K-independent signaling.
This compound is a potent, cell-permeable, and reversible inhibitor of all class I PI3K isoforms.[1] It competitively binds to the ATP-binding site of the PI3K enzyme, thereby blocking its catalytic activity.[1] Its structural analog, LY303511, differs by a single substitution of an oxygen atom with a nitrogen in the morpholine ring. This seemingly minor change renders LY303511 incapable of inhibiting PI3K, making it an ideal negative control to distinguish PI3K-dependent effects of this compound from its off-target activities.[2]
Comparative Analysis of this compound and LY303511
To facilitate a clear understanding of their differential effects, the following tables summarize the known targets and cellular consequences of treatment with this compound and LY303511.
Table 1: Comparative Effects on Known Cellular Targets
| Target | This compound | LY303511 | Key Findings |
| PI3K | Inhibitor | Inactive | This compound effectively inhibits PI3K activity, while LY303511 does not.[2] This is the fundamental basis for using LY303511 as a negative control. |
| Intracellular H₂O₂ Production | Induces | Induces | Both compounds have been shown to increase intracellular hydrogen peroxide levels, independent of PI3K inhibition.[3] This effect can sensitize tumor cells to apoptosis.[3] |
| BET Bromodomains (BRD2, BRD3, BRD4) | Inhibitor | Inhibitor | Both this compound and LY303511 have been identified as inhibitors of the BET family of bromodomains, which are involved in transcriptional regulation.[4] |
| mTOR | Inhibitor | Potential weak inhibitor | This compound is known to inhibit mTOR, a downstream effector of the PI3K/Akt pathway.[5] LY303511 has been shown to inhibit mTOR-dependent cell proliferation in some contexts. |
| DNA-PK | Inhibitor | Not reported | This compound has been shown to inhibit DNA-dependent protein kinase (DNA-PK).[5] |
| Casein Kinase 2 (CK2) | Inhibitor | Inhibitor | Both compounds have been reported to inhibit CK2 activity.[2][6] |
| Pim-1 Kinase | Inhibitor | Not reported | This compound has been identified as an inhibitor of Pim-1 kinase.[5] |
Table 2: Comparative Effects on Cellular Processes
| Cellular Process | This compound | LY303511 | Key Findings |
| Akt Phosphorylation | Inhibits | No effect | As a direct consequence of PI3K inhibition, this compound blocks the phosphorylation and activation of Akt. LY303511 does not affect Akt phosphorylation.[5] |
| Cell Proliferation | Inhibits | Inhibits | Both compounds can inhibit cell proliferation, but through different mechanisms. This compound primarily acts through PI3K inhibition, while LY303511's effect is PI3K-independent.[6] |
| Apoptosis | Induces/Sensitizes | Induces/Sensitizes | Both compounds can sensitize tumor cells to drug-induced apoptosis, largely through the induction of intracellular H₂O₂.[3] |
| Ca²⁺ Signaling | Inhibits (PI3K-independent) | Can induce Ca²⁺ transients | This compound has been shown to suppress serotonin-induced Ca²⁺ signaling independently of PI3K.[7][8] In contrast, LY303511 can trigger agonist-like Ca²⁺ transients in certain cell types.[7][8] |
| cAMP Signaling | No effect | Inhibits | This compound does not typically affect cAMP signaling, whereas LY303511 has been shown to suppress cAMP signals initiated by certain receptors.[7][8] |
Experimental Protocols
To aid in the practical application of these compounds for dissecting signaling pathways, detailed protocols for key experiments are provided below.
Western Blotting for Akt Phosphorylation
This protocol is used to determine the effect of this compound and LY303511 on the phosphorylation of Akt at Ser473, a key downstream marker of PI3K activity.
Materials:
-
Cells of interest
-
This compound (e.g., from Cell Signaling Technology, #9901)[7]
-
LY303511 (e.g., from Merck Biosciences)[2]
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and rabbit anti-Akt (total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with varying concentrations of this compound, LY303511, or vehicle control (e.g., DMSO) for the desired time (e.g., 1 hour) before stimulation with a growth factor (e.g., PDGF) if necessary to activate the PI3K pathway.[7][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Measurement of Intracellular Hydrogen Peroxide (H₂O₂)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular H₂O₂ levels.
Materials:
-
Cells of interest
-
This compound
-
LY303511
-
DCFH-DA (e.g., from Molecular Probes)[4]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Plate cells in a suitable format (e.g., 96-well plate or on coverslips). Treat cells with this compound, LY303511, or vehicle control for the desired time.
-
Loading with DCFH-DA: Wash the cells with HBSS and then incubate them with DCFH-DA (typically 5-15 µM) in HBSS for 15-30 minutes at 37°C in the dark.[4]
-
Washing: Gently wash the cells twice with HBSS to remove excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 488 nm and 520 nm, respectively.[4]
-
Data Analysis: Quantify the fluorescence intensity in the treated cells relative to the vehicle-treated control cells.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
LY303511
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, LY303511, or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: PI3K-dependent signaling pathway and the inhibitory action of this compound.
Caption: PI3K-independent signaling effects of this compound and LY303511.
Caption: Experimental workflow for assessing PI3K-independent signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the specificity of the PI3K family inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Synergistic effects of phenylhexyl isothiocyanate and this compound on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot analysis [bio-protocol.org]
Safety Operating Guide
Proper Disposal of LY294002: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of the PI3K inhibitor, LY294002.
This compound is a potent and widely used inhibitor of phosphoinositide 3-kinases (PI3Ks) and is a staple in many research laboratories studying cellular signaling pathways.[1][2] Due to its hazardous properties, including being harmful if swallowed, causing skin irritation, and causing serious eye irritation, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols.[3] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its hazard classifications. According to safety data sheets (SDS), this compound is classified as an acute oral toxicant, a skin irritant, and a serious eye irritant.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
| Hazard Classification | GHS Hazard Statement | Recommended PPE |
| Acute Toxicity - Oral 4 | H302: Harmful if swallowed | Standard laboratory attire (lab coat, closed-toe shoes) |
| Skin Irritation 2 | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritation 2A | H319: Causes serious eye irritation | Safety glasses with side shields or goggles |
| Specific Target Organ Toxicity - Single Exposure 3 | H335: May cause respiratory irritation | Use in a well-ventilated area or chemical fume hood. Respiratory protection may be necessary for large quantities or if dust is generated.[4] |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste must be conducted in a manner that prevents environmental contamination and exposure to personnel. Under no circumstances should hazardous chemical waste be disposed of down the drain or in regular trash.[5][6]
1. Waste Segregation:
-
All waste contaminated with this compound must be segregated as hazardous chemical waste.
-
This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound (e.g., in DMSO or ethanol).[7]
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, flasks).
-
Contaminated PPE (e.g., gloves).
-
2. Waste Collection and Container Labeling:
-
Solid Waste:
-
Collect solid this compound waste in a clearly labeled, sealable container. The original product container can be used if it is in good condition.[8]
-
The container must be labeled with "Hazardous Waste" and the chemical name "this compound."
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).
-
Do not mix with incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the solvent(s) present (e.g., "this compound in DMSO").
-
-
Contaminated Labware and PPE:
-
Dispose of chemically contaminated sharps, such as needles and blades, in a designated sharps container.[9]
-
Other contaminated items like gloves and pipette tips should be collected in a durable, labeled plastic bag or container designated for solid hazardous waste.
-
3. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
Ensure containers are tightly sealed when not in use to prevent spills and evaporation.[6]
-
Store incompatible waste types separately to prevent accidental reactions.[5]
4. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before it can be disposed of as non-hazardous waste.[8][10]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[10] Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is best practice to collect all rinsates as hazardous waste.
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[6]
5. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and institutional environmental health and safety (EHS) office.
-
For small spills of solid this compound, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal as hazardous waste.[4]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Ensure proper PPE is worn during the entire cleanup process.
6. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[9]
-
Do not attempt to treat or neutralize the chemical waste unless you are trained and authorized to do so.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical workflow for handling this compound waste and the signaling pathway it inhibits.
Caption: Workflow for the proper segregation and disposal of this compound waste in a laboratory setting.
Caption: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. The Role of the this compound - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. biocrick.com [biocrick.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. olseh.iisc.ac.in [olseh.iisc.ac.in]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
